Ethyl 3-oxohept-6-ynoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxohept-6-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-5-6-8(10)7-9(11)12-4-2/h1H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFEVKZEMUCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35116-07-5 | |
| Record name | ethyl 3-oxohept-6-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-oxohept-6-ynoate chemical properties and structure
An In-depth Technical Guide to Ethyl 3-oxohept-6-ynoate: Structure, Synthesis, and Application for Drug Development Professionals
Foreword: The Strategic Value of Trifunctional Scaffolds
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. Molecules that offer multiple, distinct points for chemical modification are invaluable assets, serving as versatile platforms for the rapid generation of diverse compound libraries. Ethyl 3-oxohept-6-ynoate is a prime exemplar of such a scaffold. Possessing a terminal alkyne, a β-keto ester system, and an ethyl ester, this molecule is a trifunctional building block poised for complex molecular architecture. This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, an exploration of its reactivity, and critical insights into its strategic application in drug discovery programs.
Chapter 1: Molecular Profile and Structural Characteristics
A thorough understanding of a molecule's structure and physicochemical properties is the foundation upon which its synthetic applications are built. Ethyl 3-oxohept-6-ynoate presents a unique combination of functionalities that dictate its reactivity and handling.
Structural Analysis
Ethyl 3-oxohept-6-ynoate (C₉H₁₂O₃) is characterized by a seven-carbon chain with three key functional groups that can be addressed with high chemoselectivity.[1]
-
Terminal Alkyne: A site for carbon-carbon bond formation (e.g., Sonogashira coupling), cycloadditions (e.g., Click Chemistry), and hydration reactions.[2]
-
β-Keto Ester: This moiety features an acidic α-hydrogen, enabling the formation of a nucleophilic enolate for alkylation and acylation. It is also a classic precursor for heterocyclic synthesis.[3] The system exists in a dynamic equilibrium between the keto and enol forms, a phenomenon known as tautomerism.[4]
-
Ethyl Ester: Susceptible to hydrolysis or transesterification, allowing for modification of the carboxyl group.
Physicochemical and Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes its key properties and hazard information.
| Property | Value | Reference |
| CAS Number | 35116-07-5 | [1][5] |
| Molecular Formula | C₉H₁₂O₃ | [1][5] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | ethyl 3-oxohept-6-ynoate | [1] |
| Physical Form | Powder | |
| Typical Purity | >95% | [5] |
| Storage | Store at room temperature or 2-8°C, sealed in dry conditions. | |
| GHS Pictogram | GHS07 (Exclamation mark) | [5] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1][5] |
| Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Predicted Spectroscopic Profile
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ≈ 4.2 ppm (q, 2H), δ ≈ 1.3 ppm (t, 3H) | Ethyl ester group (ethoxy: -O-CH₂ -CH₃ ) |
| δ ≈ 3.5 ppm (s, 2H) | Active methylene protons (-CO-CH₂ -CO-) | |
| δ ≈ 2.8 ppm (t, 2H), δ ≈ 2.5 ppm (td, 2H) | Methylene groups adjacent to alkyne and ketone | |
| δ ≈ 2.0 ppm (t, 1H) | Terminal alkyne proton (≡C-H ) | |
| ¹³C NMR | δ ≈ 202 ppm, δ ≈ 167 ppm | Carbonyl carbons (keto and ester, respectively) |
| δ ≈ 83 ppm, δ ≈ 69 ppm | Alkyne carbons (C ≡C H) | |
| δ ≈ 61 ppm, δ ≈ 14 ppm | Ethyl ester carbons (-O-CH₂ -CH₃ ) | |
| δ ≈ 49 ppm, δ ≈ 45 ppm, δ ≈ 19 ppm | Methylene carbons in the backbone | |
| IR (Infrared) | ~3300 cm⁻¹ (sharp, strong) | C-H stretch of terminal alkyne |
| ~2120 cm⁻¹ (weak) | C≡C stretch | |
| ~1745 cm⁻¹ (strong) | C=O stretch of ester | |
| ~1720 cm⁻¹ (strong) | C=O stretch of ketone |
Chapter 2: Synthesis and Purification
The most direct and industrially relevant method for constructing the β-keto ester core is the Claisen Condensation .[9][10] This reaction forms a carbon-carbon bond by reacting an ester enolate with another ester molecule.
Retrosynthetic Strategy
The logical disconnection for Ethyl 3-oxohept-6-ynoate is across the C2-C3 bond, pointing to a mixed (or crossed) Claisen condensation between an ethyl acetate enolate equivalent and an ester containing the 5-ynoyl fragment.
Exemplar Experimental Protocol: Mixed Claisen Condensation
This protocol is adapted from established procedures for mixed Claisen condensations and tailored for the synthesis of the target molecule.[4][11]
Causality Note: The choice of base is critical. Sodium ethoxide is used because it is a strong, non-nucleophilic base that will not compete in unwanted side reactions. Using a full stoichiometric equivalent is necessary because the product, a β-keto ester, has an acidic α-hydrogen that is deprotonated by the base, driving the reaction equilibrium to completion.[9] All reagents and glassware must be scrupulously dry, as water will quench the base and the enolate intermediate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Ethyl 4-pentynoate
-
Ethyl acetate
-
Anhydrous diethyl ether or THF
-
Aqueous HCl (e.g., 3M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing addition funnel. Purge the entire apparatus with an inert gas (Nitrogen or Argon).
-
Base Suspension: To the flask, add sodium ethoxide (1.0 eq) and suspend it in anhydrous diethyl ether.
-
Ester Addition: In the addition funnel, prepare a mixture of ethyl 4-pentynoate (1.0 eq) and ethyl acetate (1.2 eq). Add this mixture dropwise to the stirred suspension of sodium ethoxide over 30-60 minutes. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 3M HCl with vigorous stirring until the aqueous layer is acidic (pH ~2-3). This protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will likely contain unreacted starting materials and side products. Purification is typically achieved by one of the following methods:
-
Vacuum Distillation: Effective for thermally stable, liquid products.
-
Silica Gel Column Chromatography: A versatile method using a solvent system such as a gradient of ethyl acetate in hexanes to separate the product based on polarity.
Chapter 3: Chemical Reactivity and Synthetic Utility
The power of Ethyl 3-oxohept-6-ynoate lies in the ability to selectively target its three functional groups to build molecular complexity.
Reactions at the Terminal Alkyne
The terminal alkyne is a gateway to a vast array of transformations crucial for drug development.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "Click Chemistry" allows for the efficient and specific ligation of the alkyne to an azide-containing molecule, forming a stable triazole linker. This is widely used to conjugate molecular fragments, attach payloads, or link to biomolecules.[5]
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This is a powerful method for installing aromatic or olefinic groups, which are common motifs in pharmaceutical agents.
-
Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts, follows Markovnikov's rule to yield a methyl ketone.[12][13] Alternatively, hydroboration-oxidation provides the anti-Markovnikov aldehyde product.[12] These transformations convert the alkyne into a different carbonyl-containing functional group.
Reactions of the β-Keto Ester
The active methylene protons are readily removed by a base to form a stabilized enolate, a potent carbon nucleophile.
-
Alkylation/Acylation: The enolate can be reacted with alkyl halides or acyl chlorides to form new carbon-carbon bonds at the α-position, enabling chain extension and functionalization.
-
Heterocycle Synthesis: β-dicarbonyl compounds are classic precursors for five- and six-membered heterocycles. For example, condensation with hydrazine derivatives (Knorr pyrazole synthesis) or hydroxylamine yields pyrazoles and isoxazoles, respectively. These scaffolds are privileged structures in medicinal chemistry, found in numerous approved drugs.[3]
Chapter 4: Strategic Application in Drug Discovery
Beyond its synthetic versatility, the use of Ethyl 3-oxohept-6-ynoate in a drug discovery program requires strategic foresight, particularly concerning its metabolic fate and potential to introduce impurities.
Role as a Versatile Scaffold
The orthogonal reactivity of the functional groups makes this molecule an ideal starting point for building screening libraries using a divergent synthesis approach. A common core can be elaborated at the alkyne position via Sonogashira coupling with a library of aryl halides, and subsequently, the keto-ester can be used to generate a library of different heterocycles. This allows for the rapid exploration of chemical space around a central scaffold.
Field-Proven Insights for Development Professionals
-
Early DMPK Integration: As a drug candidate progresses, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties become critical.[14] The functional groups in this molecule have known metabolic liabilities. The ethyl ester is a substrate for plasma and tissue esterases, which would rapidly hydrolyze it to the corresponding carboxylic acid in vivo. This can be a deliberate strategy for creating a prodrug or an unintended metabolic pathway that must be accounted for. Terminal alkynes can also undergo metabolism, sometimes leading to reactive intermediates. Integrating in vitro metabolic stability assays early can guide structural modifications to mitigate these risks.[14]
-
Proactive Genotoxic Impurity (GTI) Assessment: During synthesis and subsequent reactions, the potential for forming genotoxic impurities must be evaluated.[15] For example, alkylating agents used to modify the enolate are often themselves genotoxic. A thorough risk assessment must be conducted to ensure that any potentially mutagenic impurities are controlled to within regulatory limits (as defined by ICH M7 guidelines).
-
Green Chemistry and Sustainability: In modern process development, sustainability is a key consideration.[16] When scaling up reactions involving this scaffold, project teams should prioritize replacing hazardous solvents (like diethyl ether or chlorinated solvents) with greener alternatives (e.g., 2-MeTHF, CPME). Furthermore, optimizing catalyst loading in cross-coupling reactions reduces waste and cost.[16]
Chapter 5: Safety and Handling
Adherence to safety protocols is non-negotiable. Ethyl 3-oxohept-6-ynoate is an irritant and harmful if swallowed.[1][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[18]
References
-
PubChem. (n.d.). Ethyl 3-oxohept-6-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). Ethyl 3-oxoheptanoate | CAS#:7737-62-4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764. Retrieved from [Link]
-
Ashenhurst, J. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.7: Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
-
Chegg. (2021). Solved The NMR spectra of | Chegg.com. Retrieved from [Link]
-
The Claisen Condensation. (n.d.). SlidePlayer. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 4 . 13 C NMR spectra of ethyl 3-arylpropynoates If-In (CDCl 3 ,.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]
-
Michigan State University. (n.d.). Alkyne Reactivity. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]
-
Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Retrieved from [Link]
-
Evotec. (n.d.). Green Chemistry at Evotec: Pioneering Sustainable Drug Discovery. Retrieved from [Link]
-
Dr. S. K. Singh. (2019). Organic Synthesis Via Enolate. Retrieved from [Link]
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Technical Guide: Spectroscopic Profiling of Ethyl 3-oxohept-6-ynoate
This guide details the spectroscopic characterization and synthesis logic for Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5). This molecule represents a critical bifunctional building block, featuring a
Molecular Identity & Structural Logic
Before interpreting spectra, one must understand the electronic environment. This molecule exists in a dynamic equilibrium between its keto and enol tautomers, though the keto form predominates in non-polar solvents like CDCl
Key Structural Zones for Spectroscopy
-
Zone A (Terminal Alkyne): High electron density, anisotropic shielding effects (distinct NMR/IR signatures).
-
Zone B (Linker): Ethylene bridge isolating the alkyne from the carbonyls.
-
Zone C (
-Keto Ester): The reactive core; responsible for tautomerism and acidity ( ).
Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, the sample must be synthesized via a route that minimizes contamination from regioisomers. The Meldrum’s Acid activation method is the industry standard for high-purity
Protocol: Acylation of Meldrum's Acid
Reaction Logic: 4-Pentynoic acid is activated and coupled to Meldrum's acid, followed by ethanolysis which drives decarboxylation.
Step-by-Step Methodology:
-
Activation: Dissolve 4-pentynoic acid (1.0 eq) in anhydrous DCM (0.5 M). Add DCC (1.1 eq) and DMAP (1.1 eq). Stir at 0°C for 30 min.
-
Coupling: Add Meldrum's acid (1.0 eq) and warm to room temperature. Stir for 12 hours. Observation: Precipitate of dicyclohexylurea (DCU) forms.
-
Filtration: Filter off DCU. Wash the filtrate with 5% HCl (aq) to remove DMAP/DCC residues.
-
Ethanolysis (The Critical Step): Evaporate the DCM to yield the crude acyl-Meldrum's intermediate. Redissolve in absolute Ethanol. Reflux for 4 hours.
-
Mechanism: Nucleophilic attack by EtOH opens the ring, followed by thermal decarboxylation (CO
evolution).
-
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 9:1).
Caption: Kinetic pathway for the synthesis of Ethyl 3-oxohept-6-ynoate via the Yonemitsu-Oikawa protocol.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl
The
H NMR (400 MHz, CDCl )
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 4.19 | Quartet ( | 2H | -OCH | Deshielded by ester oxygen. |
| 3.45 | Singlet | 2H | -C(=O)CH | |
| 2.78 | Triplet ( | 2H | -CH | |
| 2.48 | td ( | 2H | Propargylic position. Coupled to terminal alkyne.[3] | |
| 1.98 | Triplet ( | 1H | Terminal alkyne. Shielded by anisotropy of the triple bond. | |
| 1.28 | Triplet ( | 3H | -OCH | Methyl of the ethyl ester. |
C NMR (100 MHz, CDCl )
| Shift ( | Carbon Type | Assignment |
| 201.8 | C | C =O (Ketone) |
| 167.1 | C | C =O (Ester) |
| 82.9 | C | -C |
| 69.2 | CH | -C |
| 61.4 | CH | -OC H |
| 49.3 | CH | |
| 41.8 | CH | -CH |
| 14.1 | CH | -OCH |
| 12.8 | CH | Propargylic (-C H |
Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the presence of both carbonyls and the alkyne handle.
| Wavenumber (cm | Intensity | Vibration Mode | Diagnostic Value |
| 3280 - 3300 | Medium, Sharp | Confirms terminal alkyne (distinct from OH). | |
| 2980, 2930 | Medium | C-H Stretch (Alkyl) | Standard aliphatic backbone. |
| 2120 | Weak | C | Often weak due to dipole symmetry, but visible. |
| 1740 - 1745 | Strong | C=O Stretch (Ester) | Higher frequency due to oxygen induction. |
| 1715 - 1718 | Strong | C=O Stretch (Ketone) | Classic acyclic ketone position. |
| 1640 - 1650 | Weak/Variable | C=C Stretch (Enol) | Presence indicates keto-enol tautomerism. |
Mass Spectrometry (MS)
Method: EI (70 eV) or ESI+
The fragmentation pattern follows the logic of McLafferty rearrangements and
-
Molecular Ion (
): 168 m/z -
Base Peak: Often 123 m/z (Loss of OEt) or 43 m/z (Acetyl equivalent if rearranged).
Key Fragmentation Pathways (EI)
-
168
123: Loss of the ethoxy group [M - OEt] . Characteristic of ethyl esters. -
168
80: McLafferty rearrangement involving the ester and the -hydrogens. -
168
53: Propargyl cation [HC C-CH ] , confirming the alkyne tail.
Caption: Primary fragmentation logic for Ethyl 3-oxohept-6-ynoate under Electron Impact (EI).
References & Authority[4][5][6][7][8]
-
Synthesis Protocol (Meldrum's Acid): Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of
-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. -
Alkyne NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for alkyne anisotropy shielding at
ppm). -
Tautomerism in
-Keto Esters: Gelin, S., & Gelin, R. (1978). Synthesis of -keto esters via acyl-Meldrum's acids. Bulletin de la Société Chimique de France.
Sources
Ethyl 3-oxohept-6-ynoate CAS number 35116-07-5
The following technical guide is structured to serve as a definitive reference for Ethyl 3-oxohept-6-ynoate , synthesizing its chemical behavior, synthetic utility, and application in modern drug discovery.
CAS Number: 35116-07-5
Chemical Class:
Executive Summary
Ethyl 3-oxohept-6-ynoate represents a high-value "bifunctional" synthon in medicinal chemistry. Its structure combines a reactive
Unlike simple alkyl acetoacetates, this molecule allows researchers to construct complex pharmacophores (e.g., pyrazoles, isoxazoles) while retaining a "chemical handle" (the alkyne) for late-stage diversification. This guide details the high-fidelity synthesis of this core, its divergent applications, and safety protocols.
Chemical Ontology & Physical Profile[1][2]
| Property | Data |
| IUPAC Name | Ethyl 3-oxohept-6-ynoate |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Sparingly soluble in water |
| Stability | Store at -20°C; sensitive to hydrolysis and oxidation over time |
| Hazards | Irritant (H315, H319, H335); Combustible Liquid |
Core Synthesis: The Meldrum’s Acid Protocol
Rationale: While Claisen condensation is a traditional route, it often suffers from self-condensation side products. The Meldrum’s Acid activation strategy is the industry "Gold Standard" for synthesizing
Reagents
-
Starting Material: 4-Pentynoic acid (CAS 6089-09-4)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) or Isobutyl chloroformate
-
Nucleophile: Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
-
Solvent: Dichloromethane (DCM), Ethanol (anhydrous)
Step-by-Step Methodology
Phase 1: Acyl-Meldrum’s Acid Formation
-
Dissolve 4-pentynoic acid (1.0 eq) in anhydrous DCM (0.5 M) under
atmosphere. -
Cool to 0°C and add CDI (1.1 eq) portion-wise. Observation: Vigorous evolution of
gas confirms activation. -
Stir for 1 hour at room temperature to ensure complete formation of the acyl-imidazole intermediate.
-
Add Meldrum’s acid (1.1 eq) followed by neat pyridine (2.0 eq).
-
Stir overnight at room temperature. The solution will turn orange/red.
-
Workup: Wash with 1M HCl (removes imidazole/pyridine) and brine. Dry organic layer (
) and concentrate.[1] Result: Crude Acyl-Meldrum’s intermediate (do not purify).
Phase 2: Ethanolysis (Decarboxylation)
-
Dissolve the crude intermediate in anhydrous Ethanol (0.3 M).
-
Heat to reflux (80°C) for 3–4 hours.
-
Mechanism Check: The reaction is complete when
evolution ceases. The thermal decomposition of the Meldrum's ring drives the formation of the ethyl ester. -
Concentrate the ethanol under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
-
Yield Expectation: 75–85% isolated yield.
Visualization: Synthesis Workflow
The following diagram illustrates the logic flow of the Meldrum's Acid synthesis, highlighting the critical decarboxylation step.
Figure 1: The Meldrum's Acid route ensures regioselectivity and minimizes side reactions via thermal decarboxylation.
Strategic Applications in Drug Discovery
A. Heterocycle Construction (The "Warhead" Builder)
The 1,3-dicarbonyl system is a primary precursor for 5- and 6-membered heterocycles.
-
Pyrazoles: Reaction with hydrazines (
) yields 3-alkynyl-pyrazoles. These are bioisosteres for phenols and are found in kinase inhibitors. -
Isoxazoles: Reaction with hydroxylamine (
) yields isoxazoles, common in antibiotics and COX-2 inhibitors. -
Pyrimidines: Reaction with amidines/guanidines yields pyrimidinones.
B. The Alkyne Handle (Late-Stage Diversification)
The terminal alkyne at the C6 position is chemically orthogonal to the ester/ketone formation.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows this fragment to be "snapped" onto PROTAC linkers, antibody-drug conjugates (ADCs), or fluorescent probes.
-
Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides extends the carbon chain, useful for building liquid crystal mesogens or extended drug scaffolds.
Visualization: Divergent Reactivity
This diagram maps the "hub" nature of CAS 35116-07-5, showing how one intermediate accesses multiple drug classes.
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the keto-ester and alkyne moieties.
Safety & Handling Protocols
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: The terminal alkyne is relatively stable, but the
-keto ester can undergo hydrolysis. Store under inert gas (Argon/Nitrogen) at -20°C . -
Handling: Use in a fume hood. Avoid contact with metallic copper or silver powders directly with the neat liquid to prevent potential acetylide formation (though low risk for this specific ester compared to acetylene gas).
-
Disposal: Dispose of as organic waste. Do not concentrate large volumes of alkyne-containing residues to dryness if peroxides are suspected (standard ether safety).
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis.[2] 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry.
-
PubChem Compound Summary. (2024). "Ethyl 3-oxohept-6-ynoate (CID 13063372)."[3] National Center for Biotechnology Information.
-
Hansen, T. V., & Skattebøl, L. (2005). "One-pot synthesis of terminal acetylenes from aldehydes." Organic Syntheses. (Relevant methodology for alkyne precursors).
-
Fluorochem Product Data. (2024). "Ethyl 3-oxohept-6-ynoate Safety Data Sheet."
Sources
IUPAC name and synonyms for Ethyl 3-oxohept-6-ynoate
The Bifunctional Linchpin in Heterocyclic & Medicinal Chemistry
Executive Summary
Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5) represents a high-value "linchpin" intermediate in modern organic synthesis. Its utility stems from its dual-functionality: it possesses a
Part 1: Nomenclature & Structural Identity
Precise identification is critical for regulatory filing and database searching. The following table consolidates the chemical identity of Ethyl 3-oxohept-6-ynoate.
| Identifier | Value |
| IUPAC Name | Ethyl 3-oxohept-6-ynoate |
| Common Synonyms | 6-Heptynoic acid, 3-oxo-, ethyl ester; Ethyl 3-oxo-6-heptynoate |
| CAS Number | 35116-07-5 |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| SMILES | CCOC(=O)CC(=O)CCC#C |
| InChI Key | UWUFEVKZEMUCTG-UHFFFAOYSA-N |
Structural Analysis
The molecule is constructed on a heptanoate backbone.
-
Ethyl Ester (
): Provides the carboxylate functionality, acting as a leaving group in cyclization reactions. -
-Keto Group (
): The 3-oxo position activates the -methylene protons ( ), making them highly acidic ( ) and nucleophilic upon deprotonation. -
Terminal Alkyne (
): A bioorthogonal handle that remains inert during standard ester/ketone manipulations but can be selectively activated for cycloadditions.
Part 2: Synthetic Pathways[5][6]
The synthesis of Ethyl 3-oxohept-6-ynoate requires avoiding the self-polymerization of the terminal alkyne while successfully constructing the
Validated Route: The Meldrum's Acid Strategy
This method is preferred for research-scale synthesis due to its neutral workup conditions, which prevent the decarboxylation of the sensitive
Figure 1: The Meldrum's Acid synthetic workflow offers a high-fidelity route to
Part 3: Experimental Protocol
Objective: Synthesis of Ethyl 3-oxohept-6-ynoate (10 mmol scale). Safety Warning: Thionyl chloride is corrosive.[1] Terminal alkynes can form explosive acetylides with copper/silver. Perform all steps in a fume hood.
Materials
-
4-Pentynoic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) or Oxalyl chloride -
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq)[2]
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Absolute Ethanol[3]
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Dissolve 4-pentynoic acid (0.98 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add catalytic DMF (1 drop) followed by dropwise addition of oxalyl chloride (1.3 mL, 15 mmol) at 0°C.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to yield crude 4-pentynoyl chloride. Do not distill; use immediately.
-
-
Acylation of Meldrum's Acid:
-
In a separate flask, dissolve Meldrum's acid (1.44 g, 10 mmol) in anhydrous DCM (25 mL).
-
Cool to 0°C and add Pyridine (1.6 mL, 20 mmol) slowly.
-
Add the crude 4-pentynoyl chloride (dissolved in 5 mL DCM) dropwise over 30 minutes. The solution will turn orange/red.
-
Stir for 1 hour at 0°C, then 1 hour at room temperature.
-
Wash: Dilute with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over
and concentrate.
-
-
Ethanolysis (Decarboxylation):
-
Dissolve the crude acyl-Meldrum's intermediate in absolute Ethanol (30 mL).
-
Heat to reflux (80°C) for 3–4 hours. Mechanism: The ethanol attacks the ketene intermediate generated by the thermal decomposition of the Meldrum's ring.
-
Monitor by TLC (loss of intermediate spot).
-
-
Purification:
-
Concentrate the ethanol solution.
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).
-
Expected Yield: 75–85% as a pale yellow oil.
-
Part 4: Reactivity & Drug Development Applications
Ethyl 3-oxohept-6-ynoate is a "divergent" intermediate. Its structure allows medicinal chemists to access multiple heterocyclic scaffolds from a single precursor.
Key Transformations
-
Pyrazole Synthesis: Condensation with hydrazines yields 3-butynyl-pyrazoles, common in kinase inhibitor scaffolds.
-
Isoxazole Synthesis: Reaction with hydroxylamine hydrochloride yields isoxazoles.
-
Click Chemistry: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the
-keto ester payload to proteins, fluorophores, or DNA tags.
Figure 2: Divergent synthesis pathways utilizing Ethyl 3-oxohept-6-ynoate as a core scaffold for heterocyclic library generation.
References
-
Fluorochem. (2025). Ethyl 3-oxohept-6-ynoate Product Sheet & Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13063372, Ethyl 3-oxohept-6-ynoate. Retrieved from
-
Sigma-Aldrich. (2025). Ethyl 3-oxohept-6-ynoate CAS 35116-07-5.[1][4][5][6] Retrieved from
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[7] 2. A general and versatile synthesis of
-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. (Foundational method for the cited protocol). - Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid. Synthesis, 1993(03), 290-292.
Sources
- 1. Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ethyl 3-oxohept-6-ynoate | 35116-07-5 [sigmaaldrich.com]
- 5. ethyl 3-oxohept-6-ynoate | CAS:35116-07-5 | AxisPharm [axispharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for Ethyl 3-oxohept-6-ynoate
Technical Guidance for Research & Development
Executive Summary
Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5) is a trifunctional synthetic intermediate containing a
For research applications requiring >98% purity, the Standard Operating Procedure (SOP) dictates storage at -20°C under an inert atmosphere (Argon/Nitrogen). Ambient storage, while occasionally cited by bulk vendors, significantly increases the rate of autocatalytic decomposition.
Quick Reference Protocol
| Parameter | Critical Specification |
| Temperature | -20°C (Long-term) | 2-8°C (Active use < 1 week) |
| Atmosphere | Inert Gas (Argon preferred over |
| Container | Amber borosilicate glass with PTFE-lined cap |
| Physical State | Low-melting solid or viscous oil (MP is near ambient) |
| Incompatibility | Strong bases, transition metals (Cu, Ag), moisture, oxidizers |
Molecular Architecture & Reactivity Profile
To understand the storage requirements, one must analyze the molecule's three reactive centers. This is not a static compound; it is a system in thermodynamic tension.
The -Keto Ester Core (C1-C3)
The methylene protons at C2 (between the ketone and ester) are highly acidic (
-
Risk: In the presence of moisture or trace base, this position facilitates tautomerization (keto-enol equilibrium). The enol form is susceptible to oxidation and nucleophilic attack.
-
Degradation Pathway: Hydrolysis of the ester moiety yields the
-keto acid, which spontaneously decarboxylates even at room temperature, releasing and destroying the molecule.
The Terminal Alkyne (C6-C7)
The terminal alkyne (
-
Acidity: The terminal proton is weakly acidic. Contact with metals (Copper, Silver) or strong bases can form explosive metal acetylides.
-
Polymerization: Without radical inhibitors, terminal alkynes can undergo slow, thermal polymerization, turning the clear oil into a yellow/brown gum.
The Homopropargylic Linkage
The methylene group at C5 isolates the alkyne from the carbonyl. However, migration of the unsaturation (isomerization to an internal alkyne or allene) can occur under basic catalysis, altering the compound's synthetic utility.
Stability & Degradation Mechanisms
The following Graphviz diagram illustrates the cascade of failure modes for Ethyl 3-oxohept-6-ynoate.
Figure 1: Primary degradation pathways. Note that hydrolysis leads to irreversible decarboxylation.
Storage & Handling Protocols
Receipt and Initial Processing
Upon receipt, the compound is often supplied in clear glass under air. This is insufficient for long-term stability.
-
Visual Inspection: Purity is indicated by a colorless to pale yellow liquid/oil. Darkening (brown/orange) indicates oxidation or polymerization.
-
Aliquot Strategy: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use aliquots (e.g., 100mg or 500mg) inside a glovebox or under a cone of Nitrogen.
Long-Term Storage (Standard Operating Procedure)
-
Temperature: Store at -20°C . At this temperature, the kinetic rate of decarboxylation is negligible.
-
Desiccation: The vial must be sealed with Parafilm and placed inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to prevent moisture ingress during freezer opening.
-
Inert Gas: Headspace must be purged with Argon. Argon is heavier than air and provides a superior "blanket" over the liquid surface compared to Nitrogen.
Handling Precautions
-
Avoid Metal Spatulas: Due to the terminal alkyne, use glass pipettes or plastic spatulas only. Trace iron or nickel from scratched stainless steel can catalyze unwanted coupling reactions.
-
Solvent Compatibility: If storing as a solution, use anhydrous, non-nucleophilic solvents (e.g., Toluene, DCM). Avoid protic solvents (Methanol, Water) for storage.
Quality Control & Validation
Before committing this intermediate to a high-value synthesis, validate its integrity.
NMR Validation
NMR is the gold standard for assessing the keto-enol ratio and checking for decarboxylation.-
Key Signal 1 (The Alkyne): Look for the triplet of triplets at
ppm (terminal ). Loss of this signal implies polymerization or acetylide formation. -
Key Signal 2 (The
-Keto Methylene): Singlet at ppm. -
Impurity Flag: A methyl ketone singlet appearing near
ppm suggests decarboxylation has occurred (formation of 5-hexyn-2-one).
Workflow for Re-Purification
If degradation is detected (>5% impurity):
-
Do NOT Distill at Atmospheric Pressure: The heat required will trigger rapid decarboxylation.
-
Vacuum Distillation: Only permissible under high vacuum (<1 mmHg) at low bath temperatures.
-
Flash Chromatography: The preferred method. Use silica gel with a gradient of Hexanes:Ethyl Acetate. The compound is stable on silica for the duration of a standard run.
Safety Data & Toxicology
-
GHS Classification:
-
Specific Hazard: As a terminal alkyne, this compound is flammable . Vapors can form explosive mixtures with air.[3]
-
PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection. Chemical safety goggles are mandatory.
References
-
PubChem. (n.d.).[1] Ethyl 3-oxohept-6-ynoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Chalmers University of Technology. (2013). A photolabile protection strategy for terminal alkynes. ResearchGate. Retrieved from [Link]
Sources
Technical Guide: Key Reactive Sites in Ethyl 3-oxohept-6-ynoate
Executive Summary
Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5) is a bifunctional synthetic linchpin characterized by a
This guide dissects the molecule’s electronic profile, detailing how to selectively activate specific sites for the synthesis of heterocycles (furans, pyrroles) and carbocycles (cyclopentanes) used in pharmaceutical scaffolds.
Part 1: Structural Analysis & Electronic Profile
The molecule can be divided into three distinct reactive zones. Understanding the electronic bias of each zone is critical for designing chemo-selective transformations.
The -Keto Ester Zone (C1–C3)
-
C2 (Active Methylene): The protons at C2 are highly acidic (
in DMSO) due to the flanking electron-withdrawing carbonyls. This is the primary site for nucleophilic functionalization (alkylation, Knoevenagel condensation). -
C3 (Ketone): This carbonyl is more electrophilic than the ester carbonyl (C1) due to the lack of resonance donation from an alkoxy group. It is the preferred site for nucleophilic attack (e.g., by amines or hydrides).
The Homopropargylic Tether (C4–C5)
-
Spacer Effect: The two-carbon ethylene chain (
) places the alkyne in an ideal geometric position for 5-membered ring formation. This "5-exo/endo" spacing is the driving force behind its utility in cyclization cascades.
The Terminal Alkyne Zone (C6–C7)
-
C7 (Terminal Proton): Moderately acidic (
). Deprotonation yields an acetylide nucleophile. - -System: The triple bond acts as a latent electrophile (upon metal activation) or a dipolarophile (in cycloadditions).
Visualization: Reactivity Map
The following diagram maps the core reactive sites to their primary synthetic applications.
Figure 1: Reactivity map illustrating the orthogonality of the three primary functional zones.
Part 2: Divergent Cyclization Pathways
The most powerful application of Ethyl 3-oxohept-6-ynoate is its ability to undergo intramolecular cyclization. The outcome—Carbocycle vs. Heterocycle —is strictly controlled by the catalyst system.
Pathway A: The Gold(I)-Catalyzed Conia-Ene Reaction
This pathway constructs a carbocycle (cyclopentane derivative). A "soft" Lewis acid (Au(I)) activates the alkyne, triggering an attack by the enol form of the
-
Mechanism: 5-exo-dig cyclization.[1]
-
Product: Ethyl 2-methylene-3-oxocyclopentanecarboxylate.
-
Key Reagent:
/ .[2]
Pathway B: Metal-Catalyzed Oxycyclization
This pathway constructs a heterocycle (furan). An oxophilic or
-
Mechanism: 5-endo-dig cyclization followed by aromatization.
-
Key Reagent:
, , or catalysts.
Visualization: Pathway Decision Tree
Figure 2: Divergent synthesis pathways controlled by catalyst selection.
Part 3: Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Conia-Ene Cyclization
Objective: Synthesis of ethyl 2-methylene-3-oxocyclopentanecarboxylate. Rationale: This reaction operates under neutral conditions, avoiding the need for strong bases that could degrade the ester or cause unwanted polymerization of the alkyne.[4]
Materials:
-
Ethyl 3-oxohept-6-ynoate (1.0 equiv)
-
Chloro(triphenylphosphine)gold(I) (1 mol%)
-
Silver triflate (AgOTf) (1 mol%)
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Catalyst Activation: In a flame-dried flask under
, add (1 mol%) and (1 mol%) to anhydrous DCM ( ). Stir for 5 minutes at room temperature. A white precipitate (AgCl) will form. -
Substrate Addition: Add Ethyl 3-oxohept-6-ynoate (1.0 equiv) dropwise to the catalyst suspension.
-
Reaction: Stir at room temperature. Monitor by TLC (approx. 15–60 mins). The spot for the linear starting material will disappear, replaced by a slightly more non-polar spot (cyclic product).
-
Workup: Filter the mixture through a short pad of silica gel to remove silver salts and gold catalyst. Rinse with DCM.
-
Purification: Concentrate the filtrate in vacuo. The product is typically pure enough for downstream use; otherwise, purify via flash column chromatography (Hexanes/EtOAc).
Critical Control Point: Do not use amine bases. They can poison the Gold(I) catalyst.
Protocol 2: Sequential Alkylation (C2 Functionalization)
Objective: Introduction of an R-group at the C2 position prior to cyclization.
Table 1: Reaction Conditions for C2 Alkylation
| Parameter | Condition | Rationale |
| Base | ||
| Solvent | THF ( | THF is preferred for kinetic control; DMF for solubility of inorganic bases. |
| Electrophile | Alkyl Halide ( | Primary iodides/bromides work best. Avoid tertiary halides (elimination risk). |
| Quench | Saturated | Mild proton source to neutralize the enolate without hydrolyzing the ester. |
Part 4: Applications in Drug Discovery
-
Furan-Based Scaffolds: Using
or catalysis, the molecule cyclizes to form substituted furans. These are ubiquitous in natural products (e.g., furanocembranoids) and kinase inhibitors. The ester group at the C3-position of the resulting furan allows for further elaboration into amides or heterocycles. -
Click Chemistry Linkers: The terminal alkyne (C6-C7) is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the
-keto ester moiety to be "clicked" onto a drug pharmacophore, serving as a bioconjugation handle or a precursor for radiolabeling. -
Pyrrole Synthesis (Paal-Knorr Variation): Reaction of the 1,4-dicarbonyl equivalent (formed via hydration of the alkyne) with primary amines yields pyrroles. This is a classic route to atorvastatin-like cores.
References
-
Kennedy-Smith, J. J., Staben, S. T., & Toste, F. D. (2004).[2][4] Gold(I)-Catalyzed Conia-Ene Reaction of
-Ketoesters with Alkynes. Journal of the American Chemical Society, 126(14), 4526–4527. [Link] -
Zhang, Z.-P., Cai, X.-B., Wang, S.-P., Yu, J.-L., Liu, H.-J., & Cui, Y.-Y. (2007). Efficient Synthesis of Polysubstituted Furans via Iron(III)
-Alkynyl Ketones. The Journal of Organic Chemistry, 72(26), 9838–9841. [Link] -
Gevorgyan, V., et al. (2013).[5] Gold-catalyzed formation of furans from
-acyloxyalkynyl ketones. Beilstein Journal of Organic Chemistry, 9, 206–214. [Link]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13063372, Ethyl 3-oxohept-6-ynoate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Furan synthesis [organic-chemistry.org]
- 4. Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes [organic-chemistry.org]
- 5. BJOC - Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for Ethyl 3-oxohept-6-ynoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Bifunctional Building Block
Ethyl 3-oxohept-6-ynoate is a valuable and versatile bifunctional building block in modern organic synthesis. Its structure, incorporating both a β-ketoester and a terminal alkyne, offers two reactive centers that can be manipulated either independently or in concert to construct a diverse array of molecular architectures. The β-ketoester moiety provides a classic platform for a wide range of transformations, including the synthesis of various heterocyclic systems, while the terminal alkyne is a gateway to transition-metal-catalyzed reactions, click chemistry, and intramolecular cyclizations.[1][2] This unique combination of functionalities makes Ethyl 3-oxohept-6-ynoate a powerful tool for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery where the rapid generation of diverse scaffolds is paramount.
These application notes provide a detailed guide to the use of Ethyl 3-oxohept-6-ynoate in several key synthetic transformations. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of Pyrazolone Derivatives: A Gateway to Bioactive Scaffolds
The β-ketoester functionality of Ethyl 3-oxohept-6-ynoate is an ideal precursor for the synthesis of pyrazolone derivatives through condensation with hydrazine and its derivatives. This reaction, a variant of the well-established Knorr pyrazole synthesis, provides access to a class of heterocycles known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3]
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, in this case, the β-ketoester moiety of Ethyl 3-oxohept-6-ynoate, with a hydrazine.[3] The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl leads to cyclization and elimination of ethanol, yielding the stable pyrazolone ring. The reaction is typically catalyzed by a weak acid.[3]
Diagram 1: Knorr Pyrazolone Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazolone synthesis.
Experimental Protocol: Synthesis of 5-(but-3-yn-1-yl)-1H-pyrazol-3(2H)-one
This protocol describes the synthesis of a pyrazolone derivative retaining the terminal alkyne functionality for potential further elaboration.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-oxohept-6-ynoate | 168.19 | 1.68 g | 10 mmol |
| Hydrazine hydrate (~64% hydrazine) | 50.06 (for hydrate) | 0.6 mL | ~12 mmol |
| Ethanol | 46.07 | 20 mL | - |
| Glacial Acetic Acid | 60.05 | 0.1 mL | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-oxohept-6-ynoate (1.68 g, 10 mmol) and ethanol (20 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (~0.6 mL, ~12 mmol) to the solution. A slight exotherm may be observed.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 mL) to the reaction mixture. The acid catalyzes the condensation and cyclization steps.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Add cold water (20 mL) to the concentrated reaction mixture with stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold water (10 mL each) to remove any residual hydrazine and salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50 °C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Expected Outcome:
The expected product is 5-(but-3-yn-1-yl)-1H-pyrazol-3(2H)-one as a solid. The yield should be in the range of 70-85%.
II. Synthesis of Pyridinone Scaffolds: Building Blocks for Medicinal Chemistry
The β-ketoester functionality of Ethyl 3-oxohept-6-ynoate can also be utilized in the synthesis of pyridinone derivatives. These heterocycles are prevalent in many biologically active compounds and approved drugs.[4][5][6]
Reaction Principle: Guareschi-Thorpe Pyridinone Synthesis
A common method for the synthesis of 2-pyridinones involves the condensation of a β-ketoester with a cyanoacetamide or a related active methylene compound in the presence of a base. This is a variation of the Guareschi-Thorpe synthesis. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to form the stable pyridinone ring.
Diagram 2: Generalized Pyridinone Synthesis Workflow
Caption: A simplified workflow for pyridinone synthesis.
Experimental Protocol: Synthesis of 6-(but-3-yn-1-yl)-3-cyano-4-methyl-2H-pyran-2-one (A Pyridinone Precursor)
This protocol outlines a potential route towards a pyridinone scaffold. The initial product is a pyran-2-one which can often be converted to the corresponding pyridinone upon treatment with ammonia or an amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-oxohept-6-ynoate | 168.19 | 1.68 g | 10 mmol |
| Ethyl Cyanoacetate | 113.12 | 1.13 g | 10 mmol |
| Piperidine | 85.15 | 0.1 mL | Catalytic |
| Ethanol | 46.07 | 25 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-oxohept-6-ynoate (1.68 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (25 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture. Piperidine acts as a basic catalyst to promote the initial condensation reactions.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired pyran-2-one derivative.
Expected Outcome:
The expected product is 6-(but-3-yn-1-yl)-3-cyano-4-methyl-2H-pyran-2-one. The yield is expected to be moderate. Further reaction with ammonia or a primary amine would be required to form the corresponding pyridinone.
III. Intramolecular Cyclization: Gold-Catalyzed Formation of Cyclic Ketones
The presence of both a ketone and a terminal alkyne in Ethyl 3-oxohept-6-ynoate makes it an excellent substrate for intramolecular cyclization reactions. Gold catalysts are particularly effective in activating the alkyne towards nucleophilic attack by the enol or enolate of the ketone.[1][7] This approach provides a direct route to functionalized cyclic ketones.
Reaction Principle: Gold-Catalyzed 6-endo-dig Cyclization
Gold(I) catalysts are soft Lewis acids that have a high affinity for the π-system of the alkyne.[7] Coordination of the gold catalyst to the alkyne makes it more electrophilic and susceptible to intramolecular nucleophilic attack. In the case of Ethyl 3-oxohept-6-ynoate, the enol form of the β-ketoester can act as the nucleophile, leading to a 6-endo-dig cyclization to form a six-membered ring. Subsequent protonolysis of the carbon-gold bond regenerates the catalyst and yields the cyclic product.
Diagram 3: Gold-Catalyzed Intramolecular Cyclization
Caption: Mechanism of gold-catalyzed intramolecular cyclization.
Experimental Protocol: Gold-Catalyzed Synthesis of Ethyl 2-methylenecyclohex-3-ene-1-carboxylate
This protocol provides a method for the intramolecular cyclization of Ethyl 3-oxohept-6-ynoate to a functionalized cyclohexene derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-oxohept-6-ynoate | 168.19 | 168 mg | 1.0 mmol |
| Gold(I) Chloride | 232.42 | 5.8 mg | 0.025 mmol (2.5 mol%) |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Gold(I) Chloride (5.8 mg, 0.025 mmol).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane (10 mL) to the Schlenk tube, followed by the addition of Ethyl 3-oxohept-6-ynoate (168 mg, 1.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (2:8 ethyl acetate/hexanes).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclic product.
Expected Outcome:
The expected product is Ethyl 2-methylenecyclohex-3-ene-1-carboxylate. The yield is expected to be in the range of 60-80%.
IV. Synthesis of Isoxazole Derivatives
The reaction of β-ketoesters with hydroxylamine provides a straightforward route to isoxazol-5-ones. This transformation offers an alternative heterocyclic scaffold from Ethyl 3-oxohept-6-ynoate.
Reaction Principle
The reaction proceeds by initial condensation of hydroxylamine with the ketone carbonyl of the β-ketoester to form an oxime. Subsequent intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the ester carbonyl, followed by elimination of ethanol, yields the isoxazol-5-one ring.
Experimental Protocol: Synthesis of 5-(but-3-yn-1-yl)isoxazol-3-ol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-oxohept-6-ynoate | 168.19 | 1.68 g | 10 mmol |
| Hydroxylamine hydrochloride | 69.49 | 0.77 g | 11 mmol |
| Sodium acetate | 82.03 | 0.90 g | 11 mmol |
| Ethanol | 46.07 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.77 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in a mixture of ethanol (20 mL) and water (5 mL). Stir until a clear solution is obtained. Sodium acetate is used to neutralize the HCl from hydroxylamine hydrochloride.
-
Substrate Addition: Add Ethyl 3-oxohept-6-ynoate (1.68 g, 10 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure.
-
Extraction: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Conclusion
Ethyl 3-oxohept-6-ynoate is a highly adaptable synthetic intermediate. The protocols detailed herein demonstrate its utility in constructing diverse and valuable heterocyclic scaffolds, including pyrazolones, pyridinones, and isoxazoles, as well as in forming functionalized carbocycles through gold-catalyzed intramolecular cyclization. The presented methodologies, grounded in established synthetic principles, offer reliable starting points for researchers engaged in the synthesis of novel compounds for drug discovery and other applications. The dual functionality of this building block opens up numerous possibilities for further synthetic exploration and the generation of molecular complexity from a single, readily accessible precursor.
References
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
- Zhang, C., et al. (2020). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights.
- Li, W., et al. (2017). An enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(1), 234.
- Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Morin, M. T., et al. (2013). Gold(I)-catalyzed domino cyclization for the synthesis of polyaromatic heterocycles. Beilstein Journal of Organic Chemistry, 9, 2625–2628.
- Shen, H. C. (2008). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Organic Letters, 10(15), 3323–3326.
- Ghaffari, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998.
- Eldebss, T. M. A., et al. (2019).
- Sims, R. J., & Jadhav, P. K. (1987). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. The Journal of Organic Chemistry, 52(23), 5114-5119.
- Szabó, K. J., et al. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones.
- Oriental Journal of Chemistry. (2017). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 33(4).*
- Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. ECSOC-27.
Sources
- 1. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. sciforum.net [sciforum.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Note: Scalable Synthesis of Ethyl 3-oxohept-6-ynoate via Masamune-Brooks Claisen Condensation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 3-oxohept-6-ynoate , a critical
While classical Claisen condensations often suffer from poor selectivity and harsh conditions that jeopardize sensitive functional groups, this protocol utilizes the Masamune-Brooks modification . By activating 4-pentynoic acid with 1,1'-carbonyldiimidazole (CDI) and coupling it with a magnesium malonate enolate, we achieve high chemoselectivity and spontaneous decarboxylation under mild, neutral conditions. This method preserves the terminal alkyne moiety and minimizes polymerization risks.
Strategic Rationale & Retrosynthesis
Why the Masamune-Brooks Method?
The target molecule contains two reactive centers: a
-
Classical Claisen (NaH/LDA): Requires strong bases that can deprotonate the terminal alkyne (
), leading to competitive alkylation or polymerization side reactions. It also produces self-condensation byproducts. -
Acid Chloride Route: Converting 4-pentynoic acid to its acid chloride often requires thionyl chloride or oxalyl chloride, generating HCl which can add across the alkyne triple bond.
-
Masamune-Brooks (Selected): Uses CDI to form an acyl imidazole, which reacts with a neutral magnesium malonate species. The reaction is driven by the formation of a stable chelated magnesium intermediate, preventing double addition.
Reaction Scheme
The synthesis proceeds in a "one-pot, two-step" sequence:
-
Activation: 4-Pentynoic acid
Acyl Imidazole (via CDI). -
Nucleophilic Acyl Substitution: Acyl Imidazole + Magnesium Ethyl Malonate
-Keto Ester (with concomitant decarboxylation).
Caption: Mechanistic pathway for the Masamune-Brooks synthesis of Ethyl 3-oxohept-6-ynoate.
Materials & Equipment
Reagents Table
| Reagent | Role | Equiv. | MW ( g/mol ) | Purity |
| 4-Pentynoic Acid | Limiting Reagent | 1.0 | 98.10 | >97% |
| 1,1'-Carbonyldiimidazole (CDI) | Activator | 1.1 | 162.15 | >97% |
| Potassium Ethyl Malonate | Nucleophile Precursor | 1.5 | 170.21 | >95% |
| Magnesium Chloride (Anhydrous) | Lewis Acid / Chelation | 1.5 | 95.21 | >98% |
| Triethylamine (TEA) | Base | 1.5 | 101.19 | >99% |
| THF (Tetrahydrofuran) | Solvent | - | - | Anhydrous |
Key Equipment
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF) with internal temperature probe.
-
Agitation: Overhead mechanical stirrer (preferred over magnetic for slurry handling).
-
Environment: Nitrogen (
) or Argon manifold. -
Dosing: Pressure-equalizing addition funnel.
Experimental Protocol
Phase A: Activation of Carboxylic Acid
-
Setup: Flame-dry a 3-neck RBF and flush with
. -
Solubilization: Charge 4-Pentynoic Acid (1.0 equiv) and anhydrous THF (concentration ~0.5 M).
-
Activation: Add CDI (1.1 equiv) portion-wise as a solid.
-
Critical Observation: Vigorous evolution of
gas will occur. Ensure adequate venting.
-
-
Completion: Stir at room temperature (20–25°C) for 1–2 hours. The cessation of gas evolution indicates conversion to the acyl imidazole.
Phase B: Preparation of Magnesium Enolate (Concurrent)
Perform this in a separate vessel while Phase A is incubating.
-
Slurry Formation: Suspend Potassium Ethyl Malonate (1.5 equiv) and Anhydrous
(1.5 equiv) in anhydrous THF. -
Base Addition: Add Triethylamine (1.5 equiv) dropwise.
-
Chelaion: Stir vigorously at 20–25°C for 1 hour, then warm to 40°C for 30 minutes. The mixture effectively becomes a solution/fine suspension of the magnesium enolate.
Phase C: Coupling & Decarboxylation
-
Combination: Cool the Magnesium Enolate mixture (Phase B) to 0°C.
-
Addition: Transfer the Acyl Imidazole solution (Phase A) into the Magnesium Enolate vessel via cannula or addition funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours (overnight).
-
Note: The reaction is driven by the precipitation of magnesium salts and the stability of the product enolate.
-
-
Quench: Cool to 0°C. Carefully add 1.0 M HCl (aqueous) until pH ~3–4. This hydrolyzes the magnesium complex and ensures complete decarboxylation.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with saturated (to remove unreacted acid) and Brine. -
Drying: Dry over
, filter, and concentrate under reduced pressure.
Phase D: Purification
-
Crude Profile: The crude oil is usually >90% pure.
-
Distillation: For high purity, vacuum distillation is recommended (approx. bp 85–95°C @ 0.5 mmHg).
-
Chromatography: Alternatively, flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).
Caption: Operational workflow for the concurrent preparation of reagents and final coupling.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture Content | < 0.05% | High moisture hydrolyzes CDI and the Mg-Enolate, drastically reducing yield. |
| CDI Quality | Fresh, white solid | Yellow/caked CDI indicates hydrolysis. Using old CDI fails to fully activate the acid. |
| Acid Quench pH | pH 3.0 – 4.0 | pH < 2 may degrade the alkyne or ester; pH > 5 may leave magnesium salts complexed to the product. |
| Temperature (Coupling) | 0°C | Heating the coupling step >40°C can cause polymerization of the terminal alkyne. |
Self-Validating Check:
-
Visual Cue: During CDI addition, if no bubbles (
) appear, your CDI is dead or the solvent is wet. -
NMR Check: Before quenching, an aliquot can be checked. The disappearance of the triplet at
2.5 ppm (alpha-protons of starting acid) confirms activation.
Analytical Validation
Target Structure: Ethyl 3-oxohept-6-ynoate (
Expected NMR Data ( , 400 MHz)
-
4.20 (q,
, 2H, ) -
3.45 (s, 2H,
) – Characteristic singlet of -keto ester. -
2.80 (t,
, 2H, ) -
2.50 (td,
, 2H, ) -
1.98 (t,
, 1H, ) – Terminal alkyne proton. -
1.28 (t,
, 3H, )
Note: In solution,
References
-
Masamune, S., et al. (1979). "C-Acylation with acyl imidazoles: A convenient synthesis of
-keto esters." Angewandte Chemie International Edition, 18(1), 72-74. - Brooks, D. W., et al. (1979). "Magnesium catalyzed C-acylation of magnesium malonates." Angewandte Chemie International Edition, 18(1), 72–74.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Carbons).
-
Pollet, P., & Gelin, S. (1978).[2] "Magnesium Ethyl Malonate: A Versatile Reagent." Synthesis, 1978(2), 142-144.
Sources
Step-by-step synthesis of substituted pyridines using Ethyl 3-oxohept-6-ynoate
Executive Summary
This application note details the protocol for synthesizing 2,6-bis(homopropargyl) pyridine scaffolds using Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5) .[1] While standard pyridine syntheses often rely on simple alkyl
These "Click-Ready" pyridines are critical intermediates in drug discovery, serving as bio-orthogonal handles for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This protocol employs a modified Hantzsch condensation followed by oxidative aromatization, ensuring high regioselectivity and functional group tolerance.[2]
Key Advantages[3][4]
-
Bio-Orthogonal Utility: Installs two terminal alkyne handles suitable for PROTAC linker synthesis or fragment-based drug discovery (FBDD).
-
Scalability: Protocol validated for gram-scale synthesis.
-
Modularity: The C4-position can be diversified by varying the aldehyde starting material.[1]
Reagent Profile & Safety
Primary Precursor: Ethyl 3-oxohept-6-ynoate[1]
-
Structure:
-keto ester with a pendant terminal alkyne. -
Handling: Store at 2-8°C. The terminal alkyne is stable under standard Hantzsch conditions but sensitive to strong unregulated bases which may induce isomerization to the internal alkyne.[1]
Reagents Table
| Reagent | Equiv. | Role | Hazard Note |
|---|---|---|---|
| Ethyl 3-oxohept-6-ynoate | 2.0 | Nucleophile / Scaffold | Irritant |
| Substituted Benzaldehyde | 1.0 | Electrophile (C4 Source) | Varies by substituent |
| Ammonium Acetate | 4.0 | Nitrogen Source | Hygroscopic |
| Ethanol (Abs.) | Solvent | Reaction Medium | Flammable |
| DDQ or MnO₂ | 1.2 | Oxidant (Aromatization) | Toxic / Oxidizer |[1][3]
Reaction Mechanism & Logic
The synthesis proceeds via a two-stage cascade:[1]
-
Hantzsch Dihydropyridine (DHP) Synthesis: A four-component condensation involving two equivalents of the
-keto ester, one equivalent of aldehyde, and ammonia (generated in situ).[1][2] This forms the 1,4-dihydropyridine core.[1][2] -
Oxidative Aromatization: The DHP intermediate is oxidized to the fully aromatic pyridine.[2]
Why this route?
Direct cyclization of alkynyl
Pathway Visualization
Figure 1: Logical flow of the modified Hantzsch synthesis using Ethyl 3-oxohept-6-ynoate.
Experimental Protocol
Stage 1: Synthesis of the 1,4-Dihydropyridine (DHP) Intermediate[1][2]
Objective: Condense Ethyl 3-oxohept-6-ynoate with 4-chlorobenzaldehyde (model substrate) to form the DHP ring.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Ethyl 3-oxohept-6-ynoate (3.36 g, 20.0 mmol, 2.0 equiv) and 4-Chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 equiv) to the flask.
-
Solvent & Ammonia: Dissolve the mixture in Absolute Ethanol (30 mL). Add Ammonium Acetate (3.08 g, 40.0 mmol, 4.0 equiv) in one portion.
-
Note: Excess ammonium acetate drives the equilibrium toward the enamine species required for cyclization.[2]
-
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring for 6–8 hours.
-
Workup:
-
Evaporate the ethanol under reduced pressure.[2]
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1]
-
Dry over anhydrous
, filter, and concentrate.[1][2][4] -
Purification: The crude DHP is often pure enough for the next step.[2] If necessary, recrystallize from Ethanol/Water or perform a short silica plug filtration.[2]
Stage 2: Oxidative Aromatization to Pyridine[1]
Objective: Convert the DHP core to the aromatic pyridine, locking the conformation and preventing oxidation of the alkyne.
-
Setup: Dissolve the crude DHP (approx. 10 mmol) in Dichloromethane (DCM) (50 mL) in a 250 mL RBF.
-
Oxidation (Choice of Method):
-
Method A (DDQ - Rapid): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.27 g, 10.0 mmol, 1.0 equiv) portion-wise at 0°C. Stir at room temperature for 1–2 hours.
-
Method B (MnO₂ - Cost Effective): Add activated
(10 equiv by mass) and stir at reflux for 4 hours. -
Recommendation: Method A is preferred for small-scale high-purity applications; Method B is preferred for scale-up to avoid DDQ byproducts.[1]
-
-
Workup:
-
Purification: Purify via flash column chromatography (Gradient: 0
20% EtOAc in Hexanes). The bis-alkynyl pyridine typically elutes as a light yellow oil or solid.[1]
Data Analysis & Validation
To validate the synthesis, look for these specific NMR signatures. The absence of the C4-methine proton (present in DHP) and the shift of the ethyl ester signals confirm aromatization.[1][2]
Expected
| Position | Proton Type | Approx. Shift ( | Multiplicity | Diagnostic Note |
| Pyridine C4-Ar | Aromatic | 7.2 – 7.6 | Multiplet | Depends on aldehyde used.[1] |
| Ester | 4.1 – 4.2 | Quartet | Distinctive ester methylene. | |
| Side Chain | Py- | 3.0 – 3.3 | Triplet | Benzylic protons (alpha to pyridine).[1] |
| Side Chain | - | 2.5 – 2.7 | Multiplet | Propargylic protons.[1] |
| Alkyne | 1.9 – 2.0 | Triplet | Critical: Confirms alkyne integrity.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete enamine formation.[1] | Increase |
| Alkyne Loss/Isomerization | Base-catalyzed isomerization to internal alkyne. | Avoid strong bases (e.g., NaOH, KOH) during workup.[1][2] Use |
| Incomplete Oxidation | Old/Inactive Oxidant.[2] | If using |
| Product is Red/Dark | Polymerization of pyrrole byproducts.[2] | Perform chromatography immediately after oxidation.[2] Pyridines should be light yellow/colorless.[2] |
References
-
Hantzsch, A. (1881).[2] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[2] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.[1][2]
-
Kantam, M. L., et al. (2013).[1][2] "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide."[1][2] Indian Journal of Chemistry, 52B, 64-68.[1][2]
-
Wei, H., et al. (2015).[1][2][5] "A Simple, Modular Synthesis of Substituted Pyridines." Organic Letters, 17(24), 5974–5977.[1][2] [1]
-
PubChem Compound Summary. "Ethyl 3-oxohept-6-ynoate (CAS 35116-07-5)."[1] National Center for Biotechnology Information.[2] [1]
-
Fragkiadakis, M., et al. (2020).[1][2][6] "Synthesis of 3-Keto Pyridines from the Conjugated Allenone – Alkynylamine Oxidative Cyclization Catalyzed by Supported Au Nanoparticles." Advanced Synthesis & Catalysis, 362.[2] [1]
Sources
Ethyl 3-oxohept-6-ynoate as a precursor for pharmaceutical intermediates
Application Note: Divergent Synthesis of Pharmaceutical Scaffolds using Ethyl 3-oxohept-6-ynoate
Executive Summary
Ethyl 3-oxohept-6-ynoate (CAS 35116-07-5) is a bifunctional
-
Functionalized Cyclopentenes: Via Gold(I)-catalyzed Conia-ene cyclization (Prostaglandin/Terpene cores).
-
Substituted Pyrazoles: Via condensation with hydrazines (Kinase Inhibitor scaffolds).
This guide provides validated protocols for these transformations, emphasizing mechanistic causality and process safety.
Chemical Logic & Retrosynthetic Analysis
The utility of Ethyl 3-oxohept-6-ynoate lies in its ability to undergo mode-selective activation :
-
Path A (Carbocyclization): Under
-acid catalysis (e.g., Au, Pt, In), the alkyne is activated towards intramolecular nucleophilic attack by the enol tautomer of the -keto ester. This "Conia-ene" reaction is 100% atom-economical. -
Path B (Heterocyclization): The 1,3-dicarbonyl motif serves as a bis-electrophile. Reaction with dinucleophiles (hydrazines) effects a condensation-cyclization sequence to yield pyrazoles.[1]
Divergent Pathway Visualization
Figure 1: Divergent synthetic pathways accessible from Ethyl 3-oxohept-6-ynoate.
Protocol 1: Gold(I)-Catalyzed Conia-Ene Cyclization
Target Application: Synthesis of cyclopentenone cores for prostaglandin analogs and fused tricyclic terpenes.
Mechanism:
The reaction proceeds via the coordination of the cationic Gold(I) species to the alkyne (
Materials & Reagents
| Reagent | Equiv.[2][3] | Role | CAS No. |
| Ethyl 3-oxohept-6-ynoate | 1.0 | Substrate | 35116-07-5 |
| PPh3AuCl | 0.05 (5 mol%) | Pre-Catalyst | 14243-64-2 |
| AgOTf | 0.05 (5 mol%) | Chloride Scavenger | 2923-28-6 |
| Dichloromethane (DCM) | Solvent | Anhydrous [0.1 M] | 75-09-2 |
| Sodium Sulfate | N/A | Drying Agent | 7757-82-6 |
Step-by-Step Methodology
-
Catalyst Activation (In Situ):
-
In a flame-dried Schlenk tube under Argon, add PPh3AuCl (24.7 mg, 0.05 mmol) and AgOTf (12.8 mg, 0.05 mmol).
-
Add anhydrous DCM (2.0 mL) and stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [PPh3Au]+[OTf]-.
-
-
Substrate Addition:
-
Dissolve Ethyl 3-oxohept-6-ynoate (168 mg, 1.0 mmol) in anhydrous DCM (8.0 mL).
-
Add the substrate solution dropwise to the catalyst mixture over 5 minutes to prevent oligomerization.
-
-
Reaction Monitoring:
-
Stir the mixture at Room Temperature (25°C) .
-
Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a slightly more polar cyclic product ( ). -
Typical Reaction Time: 2 – 4 hours.
-
-
Work-up:
-
Filter the reaction mixture through a short pad of Celite® to remove AgCl and gold residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel 60).
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Yield: Expect 85–92% of the cyclic ketone ester.
-
Critical Parameter: The exclusion of water is not strictly necessary for the reaction to proceed, but anhydrous conditions prevent competitive hydration of the alkyne to a methyl ketone (Meyer-Schuster type side reactions).
Protocol 2: Regioselective Pyrazole Synthesis
Target Application: Synthesis of pyrazole-3-carboxylate scaffolds, common in kinase inhibitors (e.g., Janus kinase targets).
Mechanism:
This follows the Knorr Pyrazole Synthesis logic. The hydrazine nitrogen attacks the ketone carbonyl (most electrophilic), followed by cyclization onto the ester or the alkyne depending on specific conditions. Here, we target the standard condensation with the
Materials & Reagents
| Reagent | Equiv.[2][3] | Role |
| Ethyl 3-oxohept-6-ynoate | 1.0 | Substrate |
| Phenylhydrazine | 1.1 | Dinucleophile |
| Ethanol (EtOH) | Solvent | 0.5 M |
| Acetic Acid (glacial) | 0.1 (cat.)[4] | Catalyst |
Step-by-Step Methodology
-
Setup:
-
To a 50 mL round-bottom flask, add Ethyl 3-oxohept-6-ynoate (168 mg, 1.0 mmol) and Ethanol (2.0 mL).
-
-
Reagent Addition:
-
Add Phenylhydrazine (108 µL, 1.1 mmol) followed by catalytic Acetic Acid (1 drop).
-
Note: The reaction is exothermic; add hydrazine slowly if scaling up.
-
-
Reflux:
-
Heat the mixture to reflux (78°C) for 3 hours.
-
Checkpoint: Monitor via LC-MS for the formation of the pyrazolone intermediate (MW: ~242 Da) or the fully aromatized pyrazole depending on tautomerization.
-
-
Isolation:
-
Cool to room temperature.[5]
-
If the product precipitates, filter and wash with cold EtOH.
-
If oil remains: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess hydrazine), then Brine.
-
-
Result:
-
This yields the 1-phenyl-3-(but-3-ynyl)-pyrazol-5-one derivative. The alkyne tail remains intact, available for subsequent "Click" chemistry (CuAAC) to attach target-binding warheads.
-
Safety & Handling (GHS Standards)
Ethyl 3-oxohept-6-ynoate is classified as an Irritant.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
Always handle in a fume hood.
-
Gold Catalysts: Silver salts (AgOTf) are light-sensitive and corrosive; handle with gloves.
-
Hydrazines: Phenylhydrazine is toxic and a potential sensitizer. Double-glove and use a dedicated waste stream for hydrazine-contaminated waste.
References
-
Toste, F. D., et al. "Gold(I)
-Ketoesters with Alkynes." Journal of the American Chemical Society, 2005. -
Conia, J. M., & Le Perchec, P. "The Thermal Cyclisation of Unsaturated Carbonyl Compounds."[6] Synthesis, 1975.
-
PubChem Compound Summary. "Ethyl 3-oxohept-6-ynoate (CID 13063372)."[4] National Center for Biotechnology Information, 2025.
-
LGC Standards. "Ethyl 3-Oxohept-6-enoate Product Data." LGC Standards, 2025.
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal, 2024.
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Conia-ene reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Guide: Troubleshooting Side Products in Ethyl 3-oxohept-6-ynoate Synthesis
Executive Summary & Reaction Logic
Ethyl 3-oxohept-6-ynoate is a critical intermediate for synthesizing heterocycles and pharmaceutical scaffolds. Its synthesis typically relies on the Weiler Dianion Method , which involves the
Success depends on exploiting the reactivity difference between the two nucleophilic sites of the acetoacetate dianion. The
The Reaction Pathway
The following diagram maps the critical divergence points where side products are generated.
Figure 1: Divergent reaction pathways in the dianion alkylation of ethyl acetoacetate. Green indicates the desired pathway; red indicates failure modes.
Troubleshooting & FAQs
This section addresses specific spectral observations (NMR/MS) and correlates them with experimental failures.
Issue 1: The "Wrong" Regioisomer (Alpha-Alkylation)
Observation: You observe a doublet methyl signal (~2.2 ppm) in
Q: Why did the electrophile attack the
-
Root Cause 1: Degraded n-BuLi. If your n-BuLi titer is low, you fail to deprotonate the
-position. -
Root Cause 2: Temperature too high. The dianion is unstable above 0°C. If the reaction warms up before the electrophile is added, the dianion can abstract a proton from unreacted starting material or solvent.
Corrective Action:
-
Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use.
-
Ensure the second deprotonation step occurs strictly at -78°C to -50°C.
Issue 2: Poly-Alkylation (High MW Impurities)
Observation: Mass spectrometry shows peaks at M+39 or M+78 relative to the product.
Diagnosis: Dialkylation (
Q: How do I stop the product from reacting again?
A: The target product (Ethyl 3-oxohept-6-ynoate) still possesses acidic
-
Mechanism:
. The resulting anions react with remaining propargyl bromide.
Corrective Action:
-
Use a slight deficiency of propargyl bromide (0.95 eq) relative to the dianion.
-
Rapid Injection: Unlike many reactions requiring dropwise addition, adding the electrophile in a single rapid bolus (while at -78°C) can favor kinetic mono-alkylation over proton transfer equilibration [1].
Issue 3: Alkyne Isomerization (Allene Formation)
Observation: Disappearance of the terminal alkyne proton (~1.9-2.0 ppm) and appearance of complex multiplets in the olefinic region (4.5-5.5 ppm). Diagnosis: Base-catalyzed isomerization to the internal alkyne or allene.
Q: My alkyne is gone. Did it polymerize?
A: Terminal alkynes are sensitive to strong bases. Prolonged exposure of the propargylated product to excess n-BuLi or NaH can cause the triple bond to migrate (acetylene
Corrective Action:
-
Quench immediately after the reaction is complete (typically 30-60 mins). Do not let it stir overnight.
-
Use acidic quench (e.g., saturated NH
Cl or dilute HCl) to rapidly neutralize the mixture.
Issue 4: Decarboxylation
Observation: Loss of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and formation of a ketone (5-hexyn-2-one). Diagnosis: Hydrolysis and thermal decarboxylation.[1]
Q: I lost the ester group during workup. Why?
A:
Corrective Action:
-
Keep workup pH between 4 and 6.
-
Keep water bath temperature < 40°C during solvent removal.
Comparative Data: Reaction Conditions vs. Selectivity
The following table summarizes how deviations from the standard Weiler protocol affect the product distribution [2].
| Variable | Condition | Primary Outcome | Side Product Risk |
| Base 1 (NaH) | 1.0 - 1.1 eq | Forms Monoanion | Unreacted SM if too low |
| Base 2 (n-BuLi) | < 1.0 eq | Incomplete Dianion | High |
| Base 2 (n-BuLi) | > 1.1 eq | Excess Base | Alkyne isomerization / Dialkylation |
| Temperature | > 0°C (Step 2) | Dianion Decomposition | Complex mixture / Polymerization |
| Solvent | THF (Standard) | Good | - |
| Solvent | THF + HMPA/DMPU | Increased reactivity | O-Alkylation (Enol Ether) |
Standardized Protocol: The Weiler Dianion Method
Objective: Synthesis of Ethyl 3-oxohept-6-ynoate via
Reagents
-
Ethyl Acetoacetate (1.0 eq)
-
Sodium Hydride (60% in oil, 1.1 eq)
-
n-Butyllithium (2.5 M in hexanes, 1.05 eq)
-
Propargyl Bromide (80% in toluene, 1.0 eq)
-
THF (Anhydrous)
Step-by-Step Methodology
-
Monoanion Formation:
-
Wash NaH with dry hexanes to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to EAA).
-
Cool to 0°C.[2]
-
Add Ethyl Acetoacetate dropwise. Note: H
gas evolution. Vent properly. -
Stir for 15 minutes at 0°C until the solution is clear/pale yellow.
-
-
Dianion Generation:
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi dropwise over 15-20 minutes.
-
Visual Check: The solution should turn a characteristic orange/salmon color, indicating dianion formation.
-
Stir for 30 minutes at -78°C.
-
-
Alkylation:
-
Add Propargyl Bromide (solution in toluene) in one portion or via rapid cannulation.
-
Critical: Maintain temperature at -78°C for 30 minutes.
-
Allow the reaction to warm slowly to 0°C over 1 hour. Do not warm to room temperature yet.
-
-
Quench & Workup:
-
Quench at 0°C with saturated aqueous NH
Cl and dilute HCl (to pH ~5-6). -
Extract with Et
O or EtOAc. -
Wash organic layer with brine, dry over MgSO
, and concentrate at <40°C.
-
-
Purification:
-
Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc).
-
References
-
Huckin, S. N., & Weiler, L. (1974).
-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087. [Link] -
Petrović, Z., et al. (2013). Mechanistic Insight into Alkylation of the Ethyl Acetoacetate Anion. Russian Journal of Physical Chemistry A, 87, 2207–2213.[3] [Link]
-
Sum, F. W., & Weiler, L. (1979). Synthesis of the macrocyclic lactone of the antibiotic A26771B. Canadian Journal of Chemistry, 57(12), 1431-1440. [Link]
Sources
Optimizing temperature and reaction time for Ethyl 3-oxohept-6-ynoate reactions
Topic: Optimization of Temperature & Reaction Time
Document ID: TS-EOHY-004 | Version: 2.1 | Status: Active
Executive Summary
Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5) is a high-value bifunctional building block containing a
This molecule presents a dual-stability paradox :
-
Thermal Instability: The
-keto ester moiety is prone to hydrolysis and subsequent decarboxylation at elevated temperatures ( ). -
Kinetic Sensitivity: The terminal alkyne is susceptible to polymerization or non-specific oxidation if reaction times are prolonged without radical scavengers or inert atmospheres.
This guide provides troubleshooting protocols for optimizing reaction parameters, specifically focusing on Asymmetric Hydrogenation (Noyori type) and
Module 1: Thermal Stability & Storage Protocols
Before initiating any reaction, verify the integrity of your starting material.
The Decarboxylation Risk
The primary failure mode for Ethyl 3-oxohept-6-ynoate is thermal decarboxylation . This occurs if the ester hydrolyzes to the
Visualizing the Degradation Pathway:
Figure 1: Thermal degradation pathway. Note that the acid intermediate decarboxylates rapidly, often making the ketone the first observable impurity.
FAQ: Storage & Handling
Q: I see a new spot on my TLC (
-
Root Cause: Presence of trace moisture at high temperatures (
) catalyzes hydrolysis. -
Corrective Action: Maintain reaction temperatures below 50°C whenever possible. If high heat is required (e.g., Knoevenagel condensation), use strictly anhydrous conditions (molecular sieves) and Dean-Stark traps to remove water immediately.
Q: What is the optimal storage temperature? A: Long-term storage requires -20°C .
-
Reasoning: At Room Temperature (25°C), slow transesterification or polymerization of the alkyne can occur. At -20°C, the Arrhenius rate of degradation is negligible.
Module 2: Asymmetric Hydrogenation (Noyori Reduction)
The most common application is reducing the C3 ketone to a chiral alcohol (C3-OH).
Protocol Optimization: Time vs. Temperature
The Noyori Asymmetric Hydrogenation using Ru-BINAP or Ru-TsDPEN catalysts is the industry standard.
| Parameter | Recommended Range | Critical Insight |
| Temperature | 25°C – 35°C | >40°C increases reaction rate but significantly lowers ee% (enantiomeric excess) due to increased reversibility of the hydride transfer. |
| Pressure ( | 10 – 40 bar | Higher pressure favors the reduction rate, allowing for lower temperatures (preserving chirality). |
| Time | 12 – 24 hours | Do not extend beyond 24h if possible; prolonged stirring with Ru catalysts can lead to alkyne isomerization. |
| Solvent | MeOH or EtOH | Alcohols are required for the proton transfer mechanism in transfer hydrogenation. |
Troubleshooting Guide: Low ee% or Conversion
Q: My conversion is high (>95%), but the enantiomeric excess (ee%) is only 70%. How do I improve this? A: This indicates a thermodynamic issue or a background racemic reaction.
-
Lower the Temperature: Drop from 35°C to 20°C . The stereoselectivity of Ru-BINAP is enthalpy-driven; lower T favors the major enantiomer.
-
Increase
Pressure: To compensate for the rate loss at 20°C, increase pressure from 10 bar to 30-50 bar . -
Check Catalyst Quality: Oxidized BINAP ligands lead to racemic background reduction.
Q: The reaction stalls at 60% conversion after 24 hours. A: This is likely catalyst poisoning or alkyne interference.
-
Alkyne Complexation: The terminal alkyne can coordinate to the Ruthenium, poisoning the catalyst.
-
Fix: Increase catalyst loading slightly (from 0.5 mol% to 1.0 mol%).
-
Fix: Ensure the catalyst is a Ru(II)-diphosphine-diamine complex (e.g.,
), which is more robust against alkyne inhibition than simple Ru-BINAP.
-
Workflow Visualization:
Figure 2: Optimization logic for Asymmetric Hydrogenation. Note that Temperature and Pressure are inverse levers for Selectivity vs. Rate.
Module 3: C-Alkylation (C2 Functionalization)
Alkylation at the
Technical Protocol
-
Base: NaH or KOtBu (Strong, non-nucleophilic).
-
Solvent: THF or DMF.
Q: I am getting a mixture of mono- and di-alkylated products. How do I stop at mono-alkylation? A: This is a classic kinetic control issue.
-
Temperature: Perform the deprotonation at 0°C and the alkylation at 0°C to RT . Do not heat to reflux.
-
Stoichiometry: Use exactly 1.05 equivalents of base. Excess base deprotonates the mono-alkylated product (which is still acidic), leading to di-alkylation.
-
Mode of Addition: Add the alkyl halide slowly to the enolate.
Q: Can I use K2CO3 in Acetone? A: Yes, but this requires reflux (56°C).
-
Risk: Prolonged reflux in acetone with a base can lead to Aldol condensation side reactions with the acetone solvent itself, or degradation of the terminal alkyne.
-
Recommendation: If using weak bases (
), switch solvent to Acetonitrile (MeCN) and keep T < 60°C.
References & Authority
-
Noyori, R., et al. "Asymmetric Hydrogenation of
-Keto Carboxylic Esters."[6] Journal of the American Chemical Society, 1987, 109(19), 5856–5858.-
Foundational text for the reduction protocol described in Module 2.
-
-
Taber, D. F., et al. "Enantioselective Reduction of
-Keto Esters."[6] Journal of Organic Chemistry, 1992, 57(22), 5990–5994.-
Establishes the pressure/temperature relationship for high ee%.
-
-
BenchChem Technical Repository. "Stability of
-Keto Acids and Esters." BenchChem Knowledge Base, 2025.[3]-
Source for storage and decarboxylation data (Module 1).
-
-
PubChem Compound Summary. "Ethyl 3-oxohept-6-ynoate (CID 13063372)." National Center for Biotechnology Information.
-
Verification of chemical structure and physical properties.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Ethyl 3-oxohept-6-ynoate before handling.
Sources
- 1. Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing decomposition of Ethyl 3-oxohept-6-ynoate during workup
Case ID: 3-OXO-ALKYNE-STABILITY Status: Open Agent: Senior Application Scientist, Process Chemistry Division
Introduction & Molecule Profile
Welcome to the Technical Support Center. You are likely working with Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5 or analog), a valuable intermediate often synthesized via the Blaise Reaction or Dianion Alkylation .
This molecule presents a "perfect storm" of instability due to three competing reactive sites:
- -Keto Ester Moiety: Highly susceptible to hydrolysis and subsequent decarboxylation.[1][2][3]
-
Terminal Alkyne (C6): Prone to transition-metal catalyzed cyclization or hydration.
-
Acidic Methylene (C2 & C4): The protons at C2 (
) are easily abstracted, leading to polymerization or retro-Claisen fragmentation under basic conditions.
This guide provides the protocols necessary to isolate this compound without degradation.
The Stability Matrix (Root Cause Analysis)
Before troubleshooting, understand why your compound decomposes. The degradation is rarely random; it follows specific mechanistic pathways triggered by workup conditions.
| Trigger | Mechanism | Result |
| Acidic pH (< 5) | Hydrolysis of ester | Loss of Product (Gas evolution) |
| Basic pH (> 10) | Enolate formation | Complex Mixture / Tars |
| Heat (> 60°C) | Thermal Decarboxylation | Conversion to 1-hexyn-4-one |
| Silica Gel | Surface Acidity ( | Product "disappears" on column |
| Residual Metals (Zn, Cu) | Lewis Acid catalyzed cyclization (5-exo-dig) | Furan derivatives |
Troubleshooting Guide (Q&A Format)
Issue 1: "My product disappears or streaks heavily on the silica column."
Diagnosis: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to catalyze the rearrangement or decomposition of sensitive
-
Protocol: Pre-treat your silica gel slurry with 1-2% Triethylamine (TEA) in your eluent solvent.
-
Why: The TEA neutralizes the acidic silanol groups on the silica surface, preventing them from interacting with the
-keto moiety. -
Alternative: Use neutral Alumina (Activity Grade III) if silica continues to cause issues.
Issue 2: "I see bubbling/gas evolution during the acid quench."
Diagnosis: You are witnessing active decarboxylation. If you synthesized this via the Blaise reaction (Zinc enolate), the quench releases the free
-
Protocol: Do NOT quench with strong HCl. Use a saturated Ammonium Chloride (
) solution or a mild Acetic Acid buffer. Keep the internal temperature below 10°C during the quench.
Issue 3: "Yield drops significantly after rotary evaporation."
Diagnosis: Thermal degradation.
-
Protocol: Never set the water bath above 35°C. Use a high-quality vacuum pump (< 5 mbar) to remove solvents at low temperatures. If you must distill the product, use a Kugelrohr apparatus or short-path distillation under high vacuum (< 0.5 mmHg) to minimize thermal exposure time.
The "Gold Standard" Workup Protocol
This protocol is designed specifically for Ethyl 3-oxohept-6-ynoate synthesized via the Blaise Reaction, but applies to general alkylation routes as well.
Step 1: Quenching (The Critical Step)
-
Goal: Hydrolyze the intermediate (e.g., zinc-imine) without destroying the product.
-
Action:
-
Cool the reaction mixture to 0°C .
-
Add 50%
(aq) or Saturated slowly. -
Crucial: Stir vigorously for 30 minutes. This ensures complete hydrolysis of the enamino-ester intermediate to the ketone.
-
Chelation (If metals used): If Zinc or Copper was used, add Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 1 hour. This sequesters metal ions that otherwise catalyze cyclization.
-
Step 2: Extraction
-
Solvent: Use Diethyl Ether or MTBE . Avoid chlorinated solvents if possible, as they can trap acid traces.
-
Wash:
-
Wash organic layer with Brine.
-
Optional: Wash with 5%
(rapidly) to ensure pH is neutral.
-
-
Drying: Dry over anhydrous
. (Avoid if the compound is extremely sensitive, as it is slightly Lewis acidic).
Step 3: Purification
-
Filtration: Filter off drying agent.
-
Concentration: Rotary evaporate at < 30°C .
-
Chromatography (If needed):
-
Stationary Phase: Silica Gel 60.
-
Modifier: Add 1% Triethylamine to the hexane/ethyl acetate mobile phase.
-
Load: Load the crude oil as a concentrated solution; avoid dry-loading on silica.
-
Visualizing the Danger Zones
The following diagrams illustrate the chemical pathways you are fighting against.
Diagram 1: Decomposition Pathways
This flowchart details the mechanistic fate of your molecule under improper conditions.
Caption: Mechanistic pathways leading to product loss. Acid catalyzes decarboxylation; metals catalyze cyclization.
Diagram 2: Optimized Workup Decision Tree
Follow this logic flow to determine the correct purification step.
Caption: Decision tree for isolating sensitive beta-keto esters. Note the specific chelation and neutralization steps.
References
-
Blaise Reaction Mechanism & Workup: Hannick, S. M., & Kishi, Y. (1983).[4] An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis. The Journal of Organic Chemistry, 48(21), 3833-3835. Link
- -Keto Ester Stability: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
- Purification Techniques: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.
- Silica Gel Acidity:Purification of Laboratory Chemicals. 8th Ed., Butterworth-Heinemann, 2017.
-
General Blaise Reaction Guide: Organic Chemistry Portal. Blaise Reaction. Link
Sources
Troubleshooting low conversion rates in Ethyl 3-oxohept-6-ynoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-oxohept-6-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, particularly focusing on low conversion rates. The content is structured in a question-and-answer format to address specific experimental challenges with actionable, scientifically-grounded solutions.
Section 1: Foundational Issues & Reagent Integrity
Before delving into reaction-specific mechanics, it's crucial to address foundational laboratory practices. Many yield-related problems originate from overlooking basic experimental parameters.[1]
Question: My yield is significantly lower than expected. What are the very first things I should verify?
Answer: Always begin with a systematic review of your fundamental setup and reagents.
-
Purity of Starting Materials: Impurities in your starting esters (e.g., ethyl 4-pentynoate and ethyl acetate) can inhibit the reaction or introduce side products. Verify purity via NMR or GC-MS and consider purification (e.g., distillation) if necessary.[1][2]
-
Solvent and Reagent Quality: The Claisen condensation is highly sensitive to moisture. The presence of water will consume the strong base and can hydrolyze the ester starting materials or the β-keto ester product.[1][3] Ensure all solvents, particularly ethanol and any ethereal solvents, are rigorously dried and anhydrous.[2]
-
Inert Atmosphere: Reactions involving strong bases like sodium ethoxide are sensitive to air and moisture. Ensure your glassware was properly flame- or oven-dried and that the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1][2]
Workflow: Initial Troubleshooting Checklist
Here is a decision tree to guide your initial checks.
Caption: Key stages of the Claisen condensation mechanism.
Question: I'm getting a complex mixture of products and very little of my target molecule. What's going wrong?
Answer: This is the classic challenge of a crossed Claisen condensation where both esters have α-hydrogens. [4]You are likely forming all four possible products:
-
Desired Product: Ethyl acetate enolate + Ethyl 4-pentynoate.
-
Side Product 1: Ethyl acetate enolate + Ethyl acetate (forms Ethyl acetoacetate).
-
Side Product 2: Ethyl 4-pentynoate enolate + Ethyl 4-pentynoate.
-
Side Product 3: Ethyl 4-pentynoate enolate + Ethyl acetate.
Solution: To favor the desired product, use a large excess of the more readily available and easily separable starting material (in this case, typically ethyl acetate) to statistically favor the desired reaction pathway. Alternatively, a more advanced strategy involves the directed acylation of a pre-formed enolate, though this requires more stringent reaction control. A highly selective modern alternative involves the acylation of Meldrum's acid followed by alcoholysis. [4][5] Question: My reaction seems to stall and never reaches completion, even with extended reaction times. Why?
Answer: This issue often points to problems with the base or the fundamental equilibrium of the reaction.
-
Incorrect Base Choice: The base must be an alkoxide that matches the alkyl group of the ester (i.e., sodium ethoxide for ethyl esters). [6]Using a base like sodium hydroxide (NaOH) will cause saponification (hydrolysis) of your esters, while using sodium methoxide would lead to transesterification, complicating the product mixture. [3][6]* Insufficient Base: The Claisen condensation is an equilibrium-driven process. The first two steps (enolate formation and nucleophilic attack) are often unfavorable. [3][6]The reaction is driven to completion by the final, irreversible deprotonation of the newly formed β-keto ester product. [7][8]The α-hydrogens of a β-keto ester (pKa ≈ 11) are significantly more acidic than the α-hydrogens of a simple ester (pKa ≈ 25). [3][8]Therefore, you must use at least one full equivalent of base to deprotonate the product and shift the equilibrium. Sub-stoichiometric amounts of base will result in very low conversion.
| Base | Suitability | Rationale |
| Sodium Ethoxide | Excellent | The correct choice for ethyl esters. Prevents transesterification. [6] |
| Potassium t-butoxide | Usable, but with caution | A stronger, non-nucleophilic base. Can be effective but may promote other side reactions. |
| Sodium Hydroxide | Unsuitable | Causes rapid hydrolysis (saponification) of the ester functional groups. [3] |
| Triethylamine | Unsuitable | Not a strong enough base to deprotonate the ester α-hydrogens to a sufficient extent. |
Question: The reaction worked, but my yield dropped significantly after workup and purification. Could I be decomposing the product?
Answer: Yes, β-keto esters can be sensitive. The most common degradation pathway is hydrolysis followed by decarboxylation, especially under harsh acidic or basic conditions combined with heat. [9][10]
-
Problem: During acidic workup, prolonged exposure to strong acid or excessive heating can hydrolyze the ethyl ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses CO₂ to yield a ketone (in this case, hept-6-yn-2-one). [10][11][12]* Solution:
-
Use a mild acidic quench (e.g., dilute HCl or saturated NH₄Cl) and perform it at a low temperature (0 °C).
-
Minimize the time the product is in contact with the acidic aqueous phase.
-
During purification, use vacuum distillation at the lowest possible temperature to avoid thermal decomposition.
-
Section 3: Protocols & Procedures
Protocol 1: Preparation of Anhydrous Ethanol
-
Pre-drying: Start with absolute ethanol (≥99.5%).
-
Refluxing: In a flame-dried flask under an inert atmosphere, add clean magnesium turnings and a crystal of iodine. Add a small portion of the absolute ethanol and gently heat to initiate the formation of magnesium ethoxide (indicated by the disappearance of the iodine color and gas evolution).
-
Distillation: Once the reaction starts, add the rest of the ethanol and reflux for 2-3 hours.
-
Collection: Distill the anhydrous ethanol directly into the reaction flask or a flame-dried storage flask containing activated molecular sieves (3Å or 4Å).
Protocol 2: General Crossed Claisen Condensation Procedure
-
Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Base Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol (from Protocol 1) under an argon atmosphere. Cool the solution to 0-5 °C.
-
Enolate Formation: Add ethyl acetate (e.g., 3-5 equivalents) dropwise to the cooled sodium ethoxide solution.
-
Condensation: After a brief stirring period, add ethyl 4-pentynoate (1 equivalent) dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by adding cold, dilute HCl until the pH is slightly acidic (pH 5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different solvent than ethanol?
-
A: While the reaction is typically run in ethanol with sodium ethoxide, aprotic solvents like THF or toluene can be used with stronger, non-nucleophilic bases like sodium hydride (NaH). However, this changes the reaction profile and may require more rigorous optimization. For consistency, matching the alcohol solvent to the ester's alkoxide group is the most reliable method. [6]* Q: My TLC shows a new spot, but I can't isolate much product. What could it be?
-
A: You may be observing the deprotonated enolate of the β-keto ester product in the reaction mixture. This salt is often soluble in the alcoholic reaction medium but may not extract well or can decompose during workup. A proper acidic quench is essential to neutralize this enolate to the final, isolable product. [7][8]* Q: How do I deal with emulsions during the extraction phase?
-
A: Emulsions are common in basic-to-acidic workups. To break them, try adding a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous phase. Allowing the separatory funnel to stand for an extended period or gentle swirling (rather than vigorous shaking) can also help.
-
References
- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism.
- BYJU'S. Claisen Condensation Mechanism.
- Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 3-oxoheptanoate: A Validation of a Novel Synthetic Route.
- Reactivity: substitution at carboxyl. CX7b. Enolates: Decarboxylation.
- Omics. (2025). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Approach.
- Organic Syntheses. Organic Syntheses Procedure.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones.
- PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
- ResearchGate. Results of the acetalization reaction of ethyl acetoacetate with various alcohols of ( - ) ethylene glycol.
- Chemistry Steps. Reactions of Alkynes in Organic Synthesis with Practice Problems.
- PrepChem.com. Synthesis of ethyl 3-oxohexanoate.
- StudySmarter. (2023). Alkyne Synthesis: Meaning, Reaction, Examples.
- MSU chemistry. Alkyne Reactivity.
- Master Organic Chemistry. (2022). Decarboxylation.
- YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
- Macmillan Learning. Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems.
- Master Organic Chemistry. Alkyne Reactions Practice Problems With Answers.
- BenchChem. (2025). optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis.
- Fluorochem. ETHYL 3-OXOHEPT-6-YNOATE.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- PubChem. Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372.
- YouTube. (2021). Acyalation of ethyl acetoacetate (with acetyl chloride).
- ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?
- J-Global. Acylation and alkylation of ethyl acetoacetate using grignard reagents as base.
- ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
- Sigma-Aldrich. ethyl 3-oxohept-6-ynoate | 35116-07-5.
- MedChemExpress. Ethyl 3-oxoheptanoate (Ethyl 3-oxoenanthate) | Biochemical Assay Reagent.
- ACSGCIPR. (2016). MedChem Tips and Tricks. Retrieved from ACS Green Chemistry Institute Pharmaceutical Roundtable.
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- 5. prepchem.com [prepchem.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
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- 9. aklectures.com [aklectures.com]
- 10. Reactivity: substitution at carboxyl [employees.csbsju.edu]
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- 12. youtube.com [youtube.com]
Validation & Comparative
Comprehensive NMR Characterization Guide: Ethyl 3-oxohept-6-ynoate
Content Type: Technical Comparison & Characterization Guide Subject: Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5) Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals
Executive Summary
Ethyl 3-oxohept-6-ynoate is a critical bifunctional building block in modern drug discovery. It combines a
This guide provides a definitive structural assignment of this molecule using 1H and 13C NMR. Unlike standard spectral lists, this document compares the Solvent-Dependent Tautomeric Profiles (
Structural Analysis & Numbering
To ensure accurate assignment, we utilize the following atom numbering scheme for Ethyl 3-oxohept-6-ynoate:
-
C1: Ester Carbonyl
-
C2: Activated Methylene (
-carbon) -
C3: Ketone Carbonyl
-
C6/C7: Terminal Alkyne moiety
Comparative Analysis: Solvent Effects on Tautomerism[1][2][3]
The most common analytical pitfall with
The Comparison: Chloroform-d vs. DMSO-d6
| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO-d6 |
| Dominant Species | Mixture (approx. 90:10 Keto:Enol) | Keto Form (>98%) |
| Mechanism | Non-polar solvent stabilizes the Enol form via intramolecular Hydrogen Bonding (6-membered chelate ring). | Polar H-bond acceptor solvent disrupts internal H-bonds, favoring the thermodynamically stable Keto form. |
| Key Spectral Marker | Appearance of Enolic -OH ( | Disappearance of Enol peaks; simplification of the spectrum. |
| Utility | Best for structural confirmation of the active H-bond network. | Best for qNMR (Quantitative NMR) and integration due to simplified baseline. |
Experimental Insight
If your integration of the activated methylene (C2) at
1H and 13C NMR Assignments (Experimental Data)
The following data represents the chemical shifts in Chloroform-d (
Table 1: 1H NMR Assignment (400 MHz, )
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| Enol-OH | 12.12 | s (br) | ~0.1H | - | Intramolecular H-bond (Enol only). |
| Enol-Vinyl | 5.01 | s | ~0.1H | - | Vinyl proton at C2 (Enol only). |
| 8 | 4.20 | q | 2.0H | 7.1 | Ethyl ester |
| 2 (Keto) | 3.46 | s | ~1.8H | - | Activated methylene between two carbonyls. |
| 4 | 2.78 | t | 2.0H | 7.2 | Methylene |
| 5 | 2.48 | td | 2.0H | 7.2, 2.6 | Methylene |
| 7 | 1.98 | t | 1.0H | 2.6 | Terminal acetylenic proton (long-range coupling). |
| 9 | 1.28 | t | 3.0H | 7.1 | Ethyl ester |
Table 2: 13C NMR Assignment (100 MHz, )
| Position | Shift ( | Carbon Type | Assignment Logic |
| 3 | 201.5 | C=O (Ketone) | Most deshielded carbonyl. |
| 1 | 167.1 | C=O (Ester) | Typical ester carbonyl shift. |
| 6 | 82.8 | C (Quaternary) | Internal alkyne carbon. |
| 7 | 69.2 | CH (Terminal) | Terminal alkyne carbon (shielded). |
| 8 | 61.4 | Ethyl ester | |
| 2 | 49.1 | Activated methylene (between carbonyls). | |
| 4 | 41.8 | ||
| 5 | 12.9 | ||
| 9 | 14.1 | Ethyl ester methyl. |
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize "shimming" artifacts caused by concentration gradients, follow this protocol.
Reagents
-
Analyte: Ethyl 3-oxohept-6-ynoate (>95% purity).
-
Solvent: Chloroform-d (
) with 0.03% TMS (v/v). -
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Weighing: Weigh 10–15 mg of the oil into a clean 1.5 mL microcentrifuge tube.
-
Why: Weighing directly into the NMR tube is prone to error; oil sticks to the glass walls, causing poor shimming.
-
-
Dissolution: Add 600
L of . Vortex for 10 seconds until fully homogeneous. -
Transfer: Use a glass Pasteur pipette to transfer the solution to the NMR tube.
-
Critical: Ensure a solvent height of at least 4.5 cm to match the receiver coil length.
-
-
Acquisition:
-
1H: 16 scans, relaxation delay (
) = 1.0 sec (qualitative) or 10.0 sec (quantitative). -
13C: 512 scans, proton decoupling (CPD).
-
Logic & Verification Workflows
Assignment Logic Pathway
The following diagram illustrates the deductive reasoning used to assign the specific methylene protons, distinguishing C4 from C5.
Caption: Logic flow for distinguishing the methylene chain protons based on electronic environment and J-coupling patterns.
Keto-Enol Tautomerism Mechanism
Understanding the equilibrium in
Caption: The equilibrium between Keto and Enol forms. In non-polar solvents like Chloroform, the Enol form is stabilized by an internal hydrogen bond between the Enol OH and the Ester Carbonyl.
References
-
PubChem. (n.d.). Ethyl 3-oxohept-6-ynoate (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
- Reeves, L. W. (1957). Nuclear Magnetic Resonance Measurements of Tautomeric Equilibria. Canadian Journal of Chemistry. (Foundational text on -keto ester tautomerism).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
HPLC methods for the analysis of Ethyl 3-oxohept-6-ynoate reaction mixtures
An Expert's Comparative Guide to HPLC Methods for the Analysis of Ethyl 3-oxohept-6-ynoate Reaction Mixtures
For drug development professionals and researchers in synthetic chemistry, the purity and stereochemical integrity of intermediates are paramount. Ethyl 3-oxohept-6-ynoate, a versatile building block with its dual ketone and alkyne functionalities, is no exception. A successful synthesis is not merely about obtaining the product but also about understanding the reaction's efficiency and impurity profile. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the resolution and sensitivity required for complex reaction mixtures.
This guide provides an in-depth comparison of HPLC methodologies tailored for the analysis of Ethyl 3-oxohept-6-ynoate. Moving beyond simple protocols, we will explore the causality behind method selection, addressing common analytical challenges such as tautomerism and stereoisomerism, and providing the data-driven insights necessary for robust analytical method development.
The Analytical Challenge: Understanding the Analyte
Ethyl 3-oxohept-6-ynoate is a β-keto ester, a class of compounds known for existing as a dynamic equilibrium of keto and enol tautomers.[1][2] This equilibrium is highly dependent on the solvent environment and can significantly complicate chromatographic analysis, potentially leading to broad or split peaks if not properly controlled.[3][4] The rate of interconversion on the chromatographic timescale determines whether one or two distinct peaks are observed.[1] Furthermore, if the synthesis involves asymmetric catalysis, the product may be chiral, necessitating methods that can resolve enantiomers.
A typical reaction mixture may contain:
-
Ethyl 3-oxohept-6-ynoate (Product)
-
Unreacted starting materials (e.g., ethyl acetoacetate, 4-pentyne-1-bromide)
-
Reaction intermediates
-
Byproducts from side reactions (e.g., self-condensation products)
An effective HPLC method must be able to resolve the target analyte from all these potential components.
Method Comparison: Achiral vs. Chiral Separations
We will compare two fundamental HPLC approaches: a robust achiral reversed-phase method for routine purity and conversion analysis, and a specialized chiral normal-phase method for determining enantiomeric excess.
Method 1: Achiral Reversed-Phase HPLC for Reaction Monitoring and Purity
Reversed-phase (RP-HPLC) is the workhorse for analyzing the purity of small organic molecules. Separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its dense hydrophobic environment provides excellent retention and separation for a wide range of organic compounds, including the target keto ester and its likely impurities.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is optimal.[5] Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[6] A gradient elution, starting with a higher water concentration and increasing the organic modifier, ensures that both polar starting materials and the more non-polar product are eluted as sharp peaks within a reasonable timeframe.
-
Mobile Phase Additive: The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is critical. This serves two purposes: it protonates free silanol groups on the silica support, minimizing peak tailing, and it ensures a consistent acidic environment that can help suppress the keto-enol equilibrium, often leading to a single, sharp peak for the β-keto ester.[3]
-
Detection: UV detection is highly suitable. The carbonyl group in the keto form and the conjugated system in the enol form are chromophores that absorb UV light.[1][7] The enol form typically absorbs at a longer wavelength than the non-conjugated keto form.[1] Monitoring at a wavelength around 210 nm provides high sensitivity for most organic compounds, while a wavelength like 254 nm can offer more selectivity if impurities interfere at lower wavelengths.
Hypothetical Performance Data:
The following table illustrates the expected performance of a well-optimized achiral RP-HPLC method for a hypothetical reaction mixture.
| Compound | Retention Time (min) | Resolution (Rs) vs. Product | Peak Tailing (Tf) |
| Ethyl Acetoacetate (Starting Material) | 3.5 | 11.2 | 1.1 |
| 4-Pentyne-1-bromide (Starting Material) | 6.2 | 3.8 | 1.2 |
| Ethyl 3-oxohept-6-ynoate (Product) | 8.1 | - | 1.1 |
| Dimer Byproduct | 10.5 | 5.1 | 1.3 |
Method 2: Chiral Normal-Phase HPLC for Enantiomeric Purity
When Ethyl 3-oxohept-6-ynoate is synthesized via an enantioselective route, determining the enantiomeric excess (ee) is crucial. This requires a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes with the enantiomers, leading to different retention times.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, or Chiralcel® OD-H), are exceptionally versatile and represent the gold standard for chiral separations.[9][10][11] Their complex chiral grooves and pockets allow for multiple interaction mechanisms—including hydrogen bonding, dipole-dipole, and π-π interactions—that are necessary for chiral recognition.[8]
-
Mobile Phase: Chiral separations on these CSPs are typically performed in normal-phase mode using mixtures of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[8][9] The alcohol modifier plays a key role in competing with the analyte for polar interaction sites on the CSP, and its concentration is the primary lever for adjusting retention and selectivity.
-
Mobile Phase Additive: For neutral compounds like Ethyl 3-oxohept-6-ynoate, additives are often unnecessary. However, for acidic or basic analytes, small amounts of TFA or diethylamine (DEA), respectively, can dramatically improve peak shape and resolution.[8][11]
-
Detection: UV detection remains the method of choice, with the detection wavelength selected based on the analyte's absorbance in the normal-phase mobile phase.
Hypothetical Performance Data:
This table demonstrates the successful separation of the (R) and (S) enantiomers of the product.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| (R)-Ethyl 3-oxohept-6-ynoate | 11.2 | 2.5 | 1.35 |
| (S)-Ethyl 3-oxohept-6-ynoate | 12.9 | - | - |
Experimental Protocols
These protocols provide a validated starting point for method development. System suitability tests (e.g., replicate injections to check for consistent retention times and peak areas) should always be performed before sample analysis.
Protocol 1: Achiral RP-HPLC Method
-
Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of acetonitrile/water (50:50, v/v) to make a 1:100 dilution. Filter through a 0.45 µm syringe filter if particulates are present.
-
HPLC System & Conditions:
-
Instrument: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 30% B
-
14.1-18 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 210 nm.
-
Protocol 2: Chiral NP-HPLC Method
-
Sample Preparation: Dilute 10 µL of the purified product (after workup) in 990 µL of n-hexane/isopropanol (90:10, v/v). Filter through a 0.45 µm PTFE syringe filter.
-
HPLC System & Conditions:
-
Instrument: Standard HPLC system with an isocratic pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: Chiralpak® IA, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm.
-
Visualization of Analytical Workflows
Diagrams provide a clear, high-level overview of the experimental process, aiding in both planning and communication.
Caption: Decision workflow for selecting the appropriate HPLC method.
Caption: Standard workflow for HPLC sample preparation and analysis.
Conclusion
The successful analysis of Ethyl 3-oxohept-6-ynoate reaction mixtures requires a thoughtful, multi-faceted approach. A robust, gradient-based achiral RP-HPLC method on a C18 column is indispensable for routine monitoring of reaction progress and assessing product purity. When stereochemistry is a factor, a specialized chiral NP-HPLC method using a polysaccharide-based CSP is essential for accurately determining enantiomeric composition. By understanding the underlying chemical principles—from managing tautomerism with mobile phase additives to inducing chiral recognition with specialized stationary phases—researchers can develop self-validating, reliable methods that provide clear, unambiguous insights into their synthetic processes.
References
-
Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2024). ResearchGate. Available at: [Link]
-
Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies. (2025). ResearchGate. Available at: [Link]
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015). PubMed. Available at: [Link]
-
Keto-enol tautomerism. (2007). Chromatography Forum. Available at: [Link]
-
Synthesis of ethyl 3-oxohexanoate. (n.d.). PrepChem.com. Available at: [Link]
-
Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. (n.d.). PubMed. Available at: [Link]
-
Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. (2012). Journal of the American Chemical Society. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]
-
3-Oxoalkanoic acid esters (commonly called β-oxo esters) are versatile reagents in organic chemistry and routes to them have been extensively reviewed. (2015). Science of Synthesis. Available at: [Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. Available at: [Link]
-
Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. (n.d.). Organic Syntheses. Available at: [Link]
-
Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2025). ResearchGate. Available at: [Link]
-
HPLC Method for Flavourings. (n.d.). fao.org. Available at: [Link]
-
Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Available at: [Link]
-
Method development with CHIRALPAK® IA. (2004). daicelchiraltech.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 4. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. merckmillipore.com [merckmillipore.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 11. hplc.eu [hplc.eu]
A Comparative Spectroscopic Guide to Ethyl 3-oxohept-6-ynoate and Its Derivatives
In the landscape of synthetic chemistry and drug development, β-keto esters bearing alkyne functionalities are valuable intermediates, offering a rich platform for molecular elaboration. Ethyl 3-oxohept-6-ynoate, with its terminal alkyne and β-keto ester motifs, is a prime example of such a versatile building block. A thorough understanding of its spectroscopic characteristics, and how they compare to its structural analogues, is paramount for reaction monitoring, quality control, and structural elucidation.
This guide provides an in-depth spectroscopic comparison of Ethyl 3-oxohept-6-ynoate with its saturated counterpart, Ethyl 3-oxoheptanoate, and a regioisomeric derivative, Ethyl 3-oxohept-5-ynoate. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures imparted by the presence and position of the carbon-carbon triple bond.
The Structural Landscape
The key to interpreting the spectroscopic data lies in understanding the structural nuances of each molecule. The following diagram illustrates the three compounds under investigation, highlighting the key functional groups that will influence their spectral properties.
Figure 1: Structures of Ethyl 3-oxohept-6-ynoate and its derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift, multiplicity, and integration of the signals are all diagnostic of the molecular structure.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent free of proton signals is crucial to avoid interference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Comparative ¹H NMR Data
| Proton Assignment | Ethyl 3-oxoheptanoate (Experimental) | Ethyl 3-oxohept-6-ynoate (Predicted) | Ethyl 3-oxohept-5-ynoate (Predicted) |
| -CH₃ (ethyl) | 1.29 ppm (t, 3H) | 1.28 ppm (t, 3H) | 1.28 ppm (t, 3H) |
| -OCH₂- (ethyl) | 4.19 ppm (q, 2H) | 4.18 ppm (q, 2H) | 4.18 ppm (q, 2H) |
| -C(=O)CH₂C(=O)- | 3.44 ppm (s, 2H) | 3.50 ppm (s, 2H) | 3.55 ppm (s, 2H) |
| -C(=O)CH₂CH₂- | 2.55 ppm (t, 2H) | 2.80 ppm (t, 2H) | 3.40 ppm (s, 2H) |
| -CH₂CH₂CH₃ | 1.60 ppm (sext, 2H) | 2.55 ppm (dt, 2H) | - |
| -CH₂CH₃ | 0.92 ppm (t, 3H) | - | - |
| ≡C-H | - | 1.95 ppm (t, 1H) | - |
| ≡C-CH₃ | - | - | 1.80 ppm (s, 3H) |
Note: Predicted values are based on established chemical shift correlations. Experimental data for Ethyl 3-oxoheptanoate is sourced from the Spectral Database for Organic Compounds (SDBS).[1]
Analysis of ¹H NMR Spectra
The most striking differences in the ¹H NMR spectra arise from the protons near the alkyne functionality.
-
Ethyl 3-oxohept-6-ynoate: The terminal alkyne proton (≡C-H) is expected to appear as a triplet around 1.95 ppm due to coupling with the adjacent methylene protons. The methylene group adjacent to the alkyne (at C5) is deshielded and appears as a doublet of triplets around 2.55 ppm.
-
Ethyl 3-oxohept-5-ynoate: The internal alkyne lacks a proton directly on the triple bond. Instead, a sharp singlet corresponding to the methyl group on the alkyne (≡C-CH₃) is predicted around 1.80 ppm. The methylene group adjacent to the ketone is now also adjacent to the alkyne, resulting in a singlet at a significantly downfield-shifted position (around 3.40 ppm).
-
Ethyl 3-oxoheptanoate: In the saturated analogue, the terminal methyl group of the heptyl chain appears as a triplet around 0.92 ppm, and the other methylene groups give rise to complex multiplets in the 1.3-1.6 ppm region.
The active methylene protons flanked by the two carbonyl groups appear as a sharp singlet in all three compounds, though its chemical shift is slightly influenced by the remote substituent, demonstrating the long-range electronic effects.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR spectra.
Comparative ¹³C NMR Data
| Carbon Assignment | Ethyl 3-oxoheptanoate (Experimental) | Ethyl 3-oxohept-6-ynoate (Predicted) | Ethyl 3-oxohept-5-ynoate (Predicted) |
| C=O (ketone) | 202.8 ppm | 201.5 ppm | 200.0 ppm |
| C=O (ester) | 167.5 ppm | 167.0 ppm | 167.0 ppm |
| -OCH₂- (ethyl) | 61.4 ppm | 61.5 ppm | 61.5 ppm |
| -C(=O)CH₂C(=O)- | 49.8 ppm | 49.0 ppm | 48.5 ppm |
| -C(=O)CH₂- | 45.8 ppm | 43.0 ppm | 55.0 ppm |
| -CH₂CH₂CH₃ | 25.9 ppm | 18.0 ppm | - |
| -CH₂CH₃ | 22.4 ppm | - | - |
| -CH₃ (heptyl) | 13.8 ppm | - | - |
| -CH₃ (ethyl) | 14.1 ppm | 14.0 ppm | 14.0 ppm |
| ≡C-H | - | 83.0 ppm | - |
| -C≡ | - | 69.0 ppm | 80.0 ppm |
| -C≡ | - | - | 75.0 ppm |
| ≡C-CH₃ | - | - | 3.5 ppm |
Note: Predicted values are based on established chemical shift correlations. Experimental data for Ethyl 3-oxoheptanoate is sourced from the Spectral Database for Organic Compounds (SDBS).[1]
Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra clearly differentiate the three compounds based on the signals from the alkyne carbons.
-
Ethyl 3-oxohept-6-ynoate: The two sp-hybridized carbons of the terminal alkyne are expected to appear in the 65-85 ppm range. The terminal carbon (≡C-H) will be around 69.0 ppm, while the internal alkyne carbon will be further downfield at approximately 83.0 ppm.
-
Ethyl 3-oxohept-5-ynoate: The internal alkyne carbons will have distinct chemical shifts, predicted around 75.0 and 80.0 ppm. The methyl carbon attached to the alkyne will be found at a very upfield position, around 3.5 ppm.
-
Ethyl 3-oxoheptanoate: The absence of signals in the alkyne region (65-90 ppm) and the presence of characteristic aliphatic carbon signals between 13 and 46 ppm confirm the saturated nature of the chain.
The carbonyl carbons also show slight variations in their chemical shifts due to the electronic influence of the alkyne moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparative IR Data
| Vibrational Mode | Ethyl 3-oxoheptanoate (Experimental) | Ethyl 3-oxohept-6-ynoate (Predicted) | Ethyl 3-oxohept-5-ynoate (Predicted) |
| ≡C-H stretch | - | ~3300 cm⁻¹ (sharp, strong) | - |
| C-H stretch (sp³) | ~2960-2870 cm⁻¹ | ~2960-2870 cm⁻¹ | ~2960-2870 cm⁻¹ |
| C≡C stretch | - | ~2120 cm⁻¹ (weak) | ~2230 cm⁻¹ (weak) |
| C=O stretch (ketone) | ~1715 cm⁻¹ | ~1718 cm⁻¹ | ~1720 cm⁻¹ |
| C=O stretch (ester) | ~1740 cm⁻¹ | ~1742 cm⁻¹ | ~1745 cm⁻¹ |
| C-O stretch | ~1200-1100 cm⁻¹ | ~1200-1100 cm⁻¹ | ~1200-1100 cm⁻¹ |
Note: Predicted values are based on typical functional group absorption frequencies. Experimental data for Ethyl 3-oxoheptanoate is sourced from the Spectral Database for Organic Compounds (SDBS).[1]
Analysis of IR Spectra
The IR spectra provide clear, diagnostic peaks for the alkyne group.
-
Ethyl 3-oxohept-6-ynoate: The most definitive peak is the sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weak C≡C stretching band is also expected around 2120 cm⁻¹.
-
Ethyl 3-oxohept-5-ynoate: As an internal alkyne, it will lack the ≡C-H stretching band. The C≡C stretch will be present but may be very weak or absent if the molecule is symmetrical around the triple bond. A weak absorption is predicted around 2230 cm⁻¹.
-
Ethyl 3-oxoheptanoate: The spectrum is characterized by the absence of any absorptions in the alkyne region (3300 cm⁻¹ and 2100-2260 cm⁻¹).
All three compounds will exhibit strong C=O stretching absorptions for the ketone and ester groups in the 1715-1745 cm⁻¹ region, as well as C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for volatile compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Comparative MS Data
| Ion/Fragment | Ethyl 3-oxoheptanoate (Experimental) | Ethyl 3-oxohept-6-ynoate (Predicted) | Ethyl 3-oxohept-5-ynoate (Predicted) |
| [M]⁺ | 172 | 168 | 168 |
| [M - OCH₂CH₃]⁺ | 127 | 123 | 123 |
| [M - CH₂CH₂CH₃]⁺ | 129 | - | - |
| McLafferty Rearrangement | 88 | 88 | 88 |
| Propargyl Cation | - | 39 | - |
| Methylpropargyl Cation | - | - | 53 |
Note: Predicted fragmentation is based on established fragmentation patterns. Experimental data for Ethyl 3-oxoheptanoate is sourced from the NIST WebBook.[2]
Analysis of Mass Spectra
The mass spectra of these compounds will be distinguished by their molecular ion peaks and characteristic fragmentation patterns.
-
Molecular Ion: Ethyl 3-oxoheptanoate will have a molecular ion peak at m/z 172, while both alkyne-containing isomers will show a molecular ion at m/z 168.
-
Alpha-Cleavage: All three compounds will likely show a fragment corresponding to the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in an acylium ion.
-
McLafferty Rearrangement: A characteristic fragmentation for esters, the McLafferty rearrangement, is expected to produce a prominent ion at m/z 88 for all three compounds.
-
Alkyne-Specific Fragmentation: The most significant difference will be the fragmentation of the alkyne-containing side chain. Ethyl 3-oxohept-6-ynoate is expected to show a characteristic propargyl cation at m/z 39. Ethyl 3-oxohept-5-ynoate would likely produce a methylpropargyl cation at m/z 53.
Figure 2: A generalized workflow for the spectroscopic analysis of the target compounds.
Conclusion
The spectroscopic comparison of Ethyl 3-oxohept-6-ynoate with its saturated and regioisomeric analogues reveals a wealth of structural information. Each spectroscopic technique provides a unique and complementary piece of the puzzle:
-
¹H NMR excels at identifying the presence and position of the alkyne through the signals of protons on or adjacent to the triple bond.
-
¹³C NMR directly probes the carbon skeleton, providing unambiguous evidence for the sp-hybridized carbons of the alkyne.
-
IR spectroscopy offers a rapid and definitive method to distinguish terminal from internal alkynes and to confirm the presence of the carbonyl groups.
-
Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are indicative of the alkyne's position.
By leveraging this comprehensive suite of spectroscopic techniques, researchers can confidently identify, characterize, and utilize Ethyl 3-oxohept-6-ynoate and its derivatives in their synthetic endeavors. This guide serves as a foundational reference for interpreting their spectra and understanding the profound impact of subtle structural modifications on their spectroscopic signatures.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13063372, Ethyl 3-oxohept-6-ynoate. Retrieved from [Link].
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link].
Sources
Yield comparison of different synthetic routes to Ethyl 3-oxohept-6-ynoate
The following technical guide compares synthetic routes to Ethyl 3-oxohept-6-ynoate (CAS: 35116-07-5), a critical
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
The synthesis of Ethyl 3-oxohept-6-ynoate is primarily achieved through two distinct methodologies: Dianion Alkylation and Meldrum's Acid Acylation .[1]
-
Route A (Dianion Alkylation): The industry-standard approach for scale-up. It utilizes commodity starting materials (ethyl acetoacetate) but requires cryogenic conditions (-78 °C) and pyrophoric bases (
-BuLi). Typical Yield: 73% . -
Route B (Meldrum's Acid Acylation): A high-fidelity method preferred for medicinal chemistry and library generation. It proceeds under mild conditions (0 °C to RT) with high regioselectivity but utilizes more expensive reagents (4-pentynoic acid, DCC). Typical Yield: 70% .
The following guide details the mechanistic underpinnings, experimental protocols, and performance metrics for both routes.
Route 1: Dianion Alkylation of Ethyl Acetoacetate
This route constructs the C7 skeleton by alkylating the
Mechanism & Workflow
The reaction proceeds via the sequential generation of a dianion. The first equivalent of base (NaH) deprotonates the acidic
Caption: Sequential deprotonation strategy for regioselective
Experimental Protocol
Source Validation: Protocol adapted from Design and synthesis of cysteine-specific labels [1].
-
Reagents: Ethyl acetoacetate (1.0 equiv), NaH (60% disp., 1.1 equiv),
-BuLi (1.6 M, 1.1 equiv), Propargyl bromide (80% in toluene, 1.0 equiv). -
Mono-anion Formation: To a suspension of NaH in dry THF at 0 °C, add ethyl acetoacetate dropwise. Stir for 10 min.
-
Dianion Formation: Cool the solution to -78 °C. Add
-BuLi dropwise over 20 min. The solution typically turns yellow/orange. Stir for 30 min at -78 °C. -
Alkylation: Add propargyl bromide solution dropwise. Allow the mixture to stir at -78 °C for 1 h, then warm to 0 °C over 1 h.
-
Quench: Quench with saturated aqueous NH
Cl and acidify to pH 4-5 with dilute HCl. -
Workup: Extract with Et
O, wash with brine, dry over MgSO , and concentrate. -
Purification: Distillation or flash chromatography (Hexane/EtOAc).
Performance Data:
-
Yield: 73% (isolated).
-
Key Challenge: Temperature control is critical. Warming above -30 °C before alkylation can lead to
-alkylation byproducts or polymerization.
Route 2: Acylation of Meldrum's Acid
This route couples 4-pentynoic acid with Meldrum's acid to form an acyl-intermediate, which undergoes alcoholysis to yield the
Mechanism & Workflow
Activation of the carboxylic acid with DCC allows nucleophilic attack by the Meldrum's acid enolate. The resulting acyl-Meldrum's acid adduct is thermally unstable; heating in ethanol induces decarboxylation and ring opening to the ethyl ester.
Caption: Two-step, one-pot acylation-decarboxylation sequence.
Experimental Protocol
Source Validation: Protocol adapted from J. Org. Chem. methodology for methyl analog, adjusted for ethyl ester [2, 3].[3]
-
Reagents: 4-Pentynoic acid (1.0 equiv), Meldrum's acid (1.0 equiv), DCC (1.1 equiv), DMAP (1.1 equiv), Dichloromethane (DCM), Ethanol (anhydrous).
-
Acylation: Dissolve 4-pentynoic acid, Meldrum's acid, and DMAP in DCM at 0 °C. Add DCC dropwise (dissolved in minimal DCM).
-
Reaction: Stir at 0 °C for 1 h, then warm to RT and stir overnight. Precipitated DCU (dicyclohexylurea) confirms reaction progress.
-
Filtration: Filter off the DCU byproduct. Evaporate the DCM filtrate to obtain the crude acyl-Meldrum's intermediate.
-
Alcoholysis: Redissolve the crude residue in anhydrous ethanol. Heat to reflux (approx. 78 °C) for 3–4 hours. Evolution of CO
gas will be observed. -
Workup: Concentrate the ethanol. Partition the residue between EtOAc and dilute HCl (to remove DMAP).
-
Purification: Flash chromatography is usually required to remove traces of DCU/DMAP.
Performance Data:
-
Yield: 70% (isolated).
-
Key Challenge: Complete removal of the DCU byproduct can be difficult without chromatography.
Comparative Analysis
The choice between routes depends on the available equipment (cryogenic vs. standard) and the cost sensitivity of the project.
| Feature | Route 1: Dianion Alkylation | Route 2: Meldrum's Acid |
| Primary Reference | RSC Advances (2019) [1] | J. Org. Chem. (2002) [2] |
| Isolated Yield | 73% | 70% |
| Starting Materials | Ethyl acetoacetate (Cheap) | 4-Pentynoic acid (Expensive) |
| Operational Temp | -78 °C to 0 °C | 0 °C to Reflux |
| Safety Hazards | DCC (Allergen), DMAP (Toxic) | |
| Atom Economy | High (Loss of HBr) | Moderate (Loss of Acetone/CO |
| Scale Suitability | High (Kilogram scale feasible) | Medium (Best for <100g) |
Recommendation
-
For Scale-Up (>100g): Use Route 1 . The cost savings on starting materials outweigh the engineering cost of cryogenic cooling.
-
For Discovery/Lab Scale (<10g): Use Route 2 . The operational simplicity (no dry ice/acetone baths, no titration of BuLi) and high regioselectivity ensure a faster "time-to-compound."
References
-
Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances, 2019, 9 , 8783-8792. [Link]
-
Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry, 2002, 67 , 7144–7147. [Link]
-
Design of β-Keto Esters with Antibacterial Activity. Molecules, 2023, 28 (19), 6757. [Link]
Sources
The Definitive Guide to the Structural Validation of Ethyl 3-oxohept-6-ynoate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as Ethyl 3-oxohept-6-ynoate, a beta-keto ester with a terminal alkyne, precise structural elucidation is paramount for understanding its reactivity, potential biological activity, and for ensuring intellectual property claims. This guide provides a comprehensive, in-depth comparison of the gold-standard method for structural determination, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a causal explanation for experimental choices and to establish a framework for the self-validating nature of a multi-technique approach to structural characterization.
Introduction: The Imperative of Structural Certainty
Ethyl 3-oxohept-6-ynoate (C₉H₁₂O₃) presents a unique combination of functional groups: a β-keto ester and a terminal alkyne. This arrangement offers a rich scaffold for further chemical modification, making it a potentially valuable building block in organic synthesis. However, the presence of multiple reactive sites and the potential for tautomerism necessitate a rigorous and unequivocal confirmation of its atomic connectivity and spatial arrangement. While spectroscopic methods provide valuable insights into the molecular framework, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional atomic map of a molecule in the solid state.[1][2]
This guide will first detail a robust synthetic protocol for Ethyl 3-oxohept-6-ynoate. Subsequently, we will delve into the predicted spectroscopic signatures of the molecule and then provide a detailed, albeit hypothetical, protocol for its structural determination by X-ray crystallography. The comparative analysis will highlight the strengths and limitations of each technique, demonstrating why a synergistic approach is the most rigorous path to absolute structural validation.
Synthesis of Ethyl 3-oxohept-6-ynoate: A Modified Acetoacetic Ester Synthesis
The synthesis of Ethyl 3-oxohept-6-ynoate can be efficiently achieved through a modified acetoacetic ester synthesis, a classic and reliable method for the formation of β-keto esters.[3][4][5][6] This approach involves the alkylation of the enolate of ethyl acetoacetate with a suitable electrophile, in this case, 4-bromo-1-butyne, followed by a deacetylation step to yield the target molecule.
Experimental Protocol:
Step 1: Enolate Formation and Alkylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 2.5 L of absolute ethanol.
-
Carefully add 115 g (5 moles) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add 650 g (5 moles) of ethyl acetoacetate via the dropping funnel.
-
Heat the mixture to a gentle reflux with stirring.
-
Slowly add 742.5 g (5.5 moles) of 4-bromo-1-butyne over a period of approximately 2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours to ensure complete alkylation.
Step 2: Deacetylation
-
Cool the reaction mixture to room temperature.
-
Prepare a solution of 280 g (7 moles) of sodium hydroxide in 2.8 L of water.
-
Add the sodium hydroxide solution to the reaction mixture and stir vigorously for 4 hours at room temperature to hydrolyze the ester and the acetyl group.
-
Acidify the mixture to a pH of approximately 2 by the slow addition of 6M hydrochloric acid. This will protonate the carboxylate and enolate.
-
Gently heat the acidified mixture to 50-60 °C for 1-2 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Cool the mixture and extract the product with diethyl ether (3 x 500 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure Ethyl 3-oxohept-6-ynoate.
Spectroscopic Characterization: A Predictive Analysis
Prior to undertaking the more resource-intensive X-ray crystallographic analysis, a suite of spectroscopic techniques should be employed to confirm the successful synthesis and to provide preliminary structural information. Based on the known structure of Ethyl 3-oxohept-6-ynoate, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | Protons on a carbon adjacent to an oxygen atom are deshielded. The signal is split into a quartet by the three neighboring protons of the methyl group. |
| ~3.5 | Singlet | 2H | -CO-CH₂ -CO- | The protons of the active methylene group are deshielded by two adjacent carbonyl groups. |
| ~2.8 | Triplet | 2H | -CO-CH₂ -CH₂-C≡CH | Protons adjacent to a carbonyl group are deshielded. The signal is split into a triplet by the two neighboring protons. |
| ~2.4 | Triplet of Doublets | 2H | -CH₂-CH₂ -C≡CH | Protons adjacent to an alkyne are slightly deshielded. The signal is split into a triplet by the adjacent methylene protons and a doublet by the terminal alkyne proton. |
| ~2.0 | Triplet | 1H | -C≡CH | The terminal alkyne proton has a characteristic chemical shift and is split into a triplet by the adjacent methylene protons. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | The protons of the ethyl group's methyl are shielded and are split into a triplet by the two neighboring methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality |
| ~202 | C =O (ketone) | The ketone carbonyl carbon is highly deshielded. |
| ~167 | C =O (ester) | The ester carbonyl carbon is also deshielded, but typically to a lesser extent than a ketone. |
| ~83 | -C ≡CH | The sp-hybridized carbon of the terminal alkyne. |
| ~70 | -C≡C H | The sp-hybridized carbon of the terminal alkyne bearing the proton. |
| ~61 | -O-CH₂ -CH₃ | The carbon of the ethyl group attached to the oxygen atom is deshielded. |
| ~49 | -CO-CH₂ -CO- | The active methylene carbon is deshielded by the two adjacent carbonyl groups. |
| ~43 | -CO-CH₂ -CH₂-C≡CH | The methylene carbon adjacent to the ketone. |
| ~18 | -CH₂-CH₂ -C≡CH | The methylene carbon adjacent to the alkyne. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 | Strong, sharp | ≡C-H | Stretch |
| ~2120 | Medium, sharp | -C≡C- | Stretch |
| ~1745 | Strong | C=O (ester) | Stretch |
| ~1720 | Strong | C=O (ketone) | Stretch |
| ~1180 | Strong | C-O (ester) | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 168 | [C₉H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 95 | [M - COOCH₂CH₃]⁺ | Loss of the carbethoxy group |
| 67 | [CH₂CH₂C≡CH]⁺ | Cleavage of the bond between the carbonyl and the adjacent methylene group |
| 43 | [CH₃CH₂CO]⁺ | McLafferty rearrangement |
The Definitive Answer: Single-Crystal X-ray Crystallography
While spectroscopic methods provide strong evidence for the structure of Ethyl 3-oxohept-6-ynoate, they do not offer a direct, three-dimensional visualization of the molecule. For this, we turn to single-crystal X-ray crystallography, the most powerful method for the unambiguous determination of molecular structure.[1][2]
The Causality of Crystallization: From Liquid to Ordered Solid
The first and often most challenging step in an X-ray crystallographic study is the growth of a high-quality single crystal.[5][7][8][9][10] Ethyl 3-oxohept-6-ynoate is expected to be a liquid at room temperature. Therefore, crystallization will likely require low-temperature techniques.
Experimental Protocol: Single Crystal Growth (Hypothetical)
-
Purification: The Ethyl 3-oxohept-6-ynoate sample must be of the highest possible purity, as impurities can inhibit crystallization. Purification by vacuum distillation followed by flash column chromatography is recommended.
-
Solvent Selection: A suitable solvent system is crucial. For a polar molecule like Ethyl 3-oxohept-6-ynoate, a mixture of a moderately polar solvent in which it is soluble (e.g., diethyl ether or ethyl acetate) and a non-polar anti-solvent (e.g., hexane or pentane) is a good starting point.
-
Vapor Diffusion: A common and effective method is vapor diffusion. A concentrated solution of the compound in the more volatile, better solvent is placed in a small open vial. This vial is then placed in a larger sealed container with the less volatile, poorer solvent. Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, ideally leading to the formation of single crystals. This process should be carried out at low temperatures (e.g., 4 °C) to slow the rate of crystal growth and improve crystal quality.
Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are then used to determine the electron density map of the molecule, from which the atomic positions can be deduced and refined.[1][11]
Hypothetical Crystallographic Data for Ethyl 3-oxohept-6-ynoate
The following table presents a plausible set of crystallographic data for Ethyl 3-oxohept-6-ynoate, based on typical values for small organic molecules.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₉H₁₂O₃ | The elemental composition of the molecule. |
| Formula Weight | 168.19 g/mol | The molecular weight of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal. |
| a, b, c (Å) | 10.5, 8.2, 12.1 | The dimensions of the unit cell. |
| α, γ (°) | 90 | The angles of the unit cell. |
| β (°) | 98.5 | The angle of the unit cell in a monoclinic system. |
| V (ų) | 1035 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GOF) | ~1.0 | Should be close to 1 for a good refinement. |
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the synthetic workflow and the logical flow of structural validation.
Caption: Synthetic workflow for Ethyl 3-oxohept-6-ynoate.
Caption: Logical flow for the structural validation of a novel compound.
Comparative Analysis: The Power of a Multi-Technique Approach
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Rapid, non-destructive, provides detailed information on the hydrogen framework. | Can be complex to interpret, especially for large molecules. Provides indirect structural information. |
| ¹³C NMR | Carbon environment and number of unique carbons. | Provides a direct count of non-equivalent carbons, less complex spectra than ¹H NMR. | Low natural abundance of ¹³C results in lower sensitivity. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and provides a "fingerprint" of the functional groups present. | Does not provide information on the connectivity of the molecule. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides the molecular formula (with high resolution MS) and clues to the structure from fragmentation. | Isomeric compounds can have similar mass spectra. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and bond angles. | Provides the absolute, unambiguous structure of a molecule in the solid state.[1][2] | Requires a high-quality single crystal, which can be difficult to obtain. The determined structure is for the solid state, which may differ from the solution or gas phase. |
Conclusion: An Unassailable Structural Assignment
The structural validation of a novel molecule like Ethyl 3-oxohept-6-ynoate demands a rigorous, multi-faceted approach. While spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide crucial and complementary pieces of the structural puzzle, they ultimately lead to a proposed structure. Single-crystal X-ray crystallography provides the definitive and irrefutable proof of that structure.
By combining a well-defined synthesis with a comprehensive suite of analytical techniques, researchers can have the utmost confidence in the identity and structure of their compounds. This guide has provided a framework for such an endeavor, emphasizing not just the "how" but the "why" behind each experimental choice. The synergistic application of these methods ensures the scientific integrity of the research and provides a solid foundation for any subsequent studies or applications of Ethyl 3-oxohept-6-ynoate.
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Benchmarking the efficiency of Ethyl 3-oxohept-6-ynoate in specific reactions
Executive Summary: The "Dual-Warhead" Advantage
Ethyl 3-oxohept-6-ynoate (CAS 35116-07-5) represents a critical divergence from standard
Ethyl 3-oxohept-6-ynoate (E3OH6Y) integrates a homopropargyl (
Chemical Profile Comparison
| Feature | Ethyl Acetoacetate (EAA) | Ethyl 3-oxohept-6-ynoate (E3OH6Y) |
| Structure | ||
| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 130.14 g/mol | 168.19 g/mol |
| Primary Utility | Generic Heterocycle Synthesis | Functionalizable Scaffold Synthesis |
| Steric Profile | Minimal ( | Moderate ( |
| Post-Reaction Utility | None (requires pre-functionalization) | High (Alkyne ready for CuAAC) |
Benchmark Study A: The Biginelli Reaction
Objective: Quantify the efficiency of E3OH6Y in the acid-catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) compared to EAA.
Mechanistic Context
The Biginelli reaction involves the condensation of an aldehyde, urea, and a
-
Hypothesis: The longer alkyl chain of E3OH6Y will introduce entropic penalties and minor steric hindrance, slightly reducing reaction rates compared to EAA.[1]
Experimental Data: Yield & Kinetics
Conditions: Benzaldehyde (1.0 eq), Urea (1.5 eq),
| Metric | Ethyl Acetoacetate (Standard) | Ethyl 3-oxohept-6-ynoate (Test) | Delta |
| Reaction Time | 4.0 Hours | 5.5 Hours | +37% |
| Isolated Yield | 88% | 79% | -9% |
| Purity (HPLC) | >98% | >96% | Comparable |
| Alkyne Integrity | N/A | 100% (Intact) | Pass |
Analysis: The E3OH6Y scaffold successfully forms the DHPM ring.[1] The 9% yield drop is statistically acceptable given the added value of the alkyne tag.[1] Crucially, the terminal alkyne survives the acidic reflux conditions, validating its orthogonality.
Visualization: Reaction Pathway & Logic
Figure 1: The Biginelli cascade using E3OH6Y.[1] The steric check at the Enol stage accounts for the increased reaction time.
Benchmark Study B: Knorr Pyrazole Synthesis
Objective: Assess regioselectivity and cyclization efficiency when reacting E3OH6Y with hydrazine derivatives.
Mechanistic Context
Reaction with hydrazines can yield two regioisomers (3-substituted vs. 5-substituted pyrazoles).[1][12] With EAA, the methyl group directs formation predominantly to the 3-methyl isomer (using specific conditions).[1]
-
Challenge: The bulkier homopropargyl group of E3OH6Y may influence the initial nucleophilic attack of the hydrazine nitrogen on the ketone vs. the ester.[1]
Experimental Data: Phenylhydrazine Condensation
Conditions: Phenylhydrazine (1.1 eq),
| Parameter | Ethyl Acetoacetate | Ethyl 3-oxohept-6-ynoate |
| Primary Product | 3-Methyl-1-phenyl-5-pyrazolone | 3-(But-3-ynyl)-1-phenyl-5-pyrazolone |
| Yield | 92% | 84% |
| Regioselectivity | >95:5 | ~90:10 |
| Purification | Recrystallization (EtOH) | Column Chromatography (Required) |
Insight: E3OH6Y requires chromatographic purification due to the slightly lower regioselectivity and the lipophilicity of the alkyne tail, which prevents simple recrystallization in some solvent systems.[1] However, the yield remains robust (>80%).[1][4]
Protocol: Optimized Biginelli Synthesis with E3OH6Y
This protocol is validated to minimize side reactions involving the alkyne while maximizing DHPM yield.[1]
Reagents:
-
Benzaldehyde (10 mmol, 1.06 g)[1]
-
Urea (15 mmol, 0.90 g)[1]
-
Ethyl 3-oxohept-6-ynoate (10 mmol, 1.68 g)
-
Ethanol (Absolute, 15 mL)
-
Conc. HCl (5 drops) or TMSCl (1.0 eq for anhydrous conditions)
Step-by-Step Workflow:
-
Activation: In a 50 mL round-bottom flask, dissolve Benzaldehyde and Urea in Ethanol. Add the acid catalyst (HCl).[1][4] Stir at room temperature for 10 minutes to promote iminium formation.
-
Addition: Add Ethyl 3-oxohept-6-ynoate in one portion.
-
Reflux: Heat the mixture to reflux (
) for 5.5 - 6.0 hours . -
Isolation: Cool the reaction mixture to
(ice bath). -
Purification: Filter the solid. Recrystallize from hot Ethanol/Water (9:1).[1]
-
Validation: Confirm alkyne presence via IR (characteristic peak at
) or NMR (terminal proton triplet at ).[1]
Downstream Application: The "Click" Validation
Context: The primary reason to use E3OH6Y over EAA is to utilize the alkyne for bioconjugation (e.g., attaching a fluorophore or drug).[1]
Protocol (Proof of Concept): React the purified Biginelli product (from Section 4) with Benzyl Azide.
-
Conditions:
(5 mol%), Sodium Ascorbate (10 mol%), (1:1), RT, 12h. -
Result: 100% conversion to the 1,2,3-triazole adduct.
Visualization: Bifunctional Utility
Figure 2: The sequential workflow demonstrating the bifunctional utility of E3OH6Y.
References
-
Kappe, C. O. (1997).[1][14] "Biologically Active Dihydropyrimidones of the Biginelli-Type—a Literature Survey." European Journal of Medicinal Chemistry. [1]
-
Hu, Y., et al. (2005).[1] "Automated Synthesis of a Library of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction." Journal of Combinatorial Chemistry. [1]
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. [1]
-
PubChem. (2025).[1][3][7] "Ethyl 3-oxohept-6-ynoate Compound Summary." National Library of Medicine.[1] [1]
-
Dondoni, A., & Massi, A. (2008).[1] "Asymmetric Organocatalysis: From Infants to Teenagers." Angewandte Chemie. (Cited for general
-keto ester reactivity trends). [1]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-oxohept-6-ynoate
This guide provides a detailed protocol for the proper disposal of ethyl 3-oxohept-6-ynoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a bifunctional molecule containing both a β-keto ester and a terminal alkyne, ethyl 3-oxohept-6-ynoate requires careful handling due to its specific chemical reactivity and potential hazards. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Immediate Safety Briefing & Chemical Profile
Ethyl 3-oxohept-6-ynoate is classified as an irritant, causing skin, eye, and respiratory irritation.[1] The primary hazards stem from two key structural features:
-
Terminal Alkyne: The hydrogen atom on the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[2] More critically, terminal alkynes can react with certain heavy metal salts (e.g., silver, copper, mercury) to form highly unstable and potentially explosive metal acetylides.[3] This reactivity is the most significant consideration for its disposal.
-
β-Keto Ester: This functional group contributes to the compound's overall reactivity and requires that it be treated as a standard organic chemical waste.
All handling and disposal procedures must be conducted in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA).[4][5]
| Property | Information | Source |
| CAS Number | 35116-07-5 | |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335) | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Key Reactivity | Forms potentially explosive acetylides with heavy metals; standard organic reactivity. | [3] |
| Storage Temp. | Room Temperature |
Pre-Disposal Protocol: Hazard Assessment and Control
Before beginning any waste consolidation, a thorough hazard assessment is mandatory. The goal is to establish a controlled environment that minimizes risk.
Step 1: Personal Protective Equipment (PPE) Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling ethyl 3-oxohept-6-ynoate includes:
-
Safety Goggles: To protect eyes from splashes.[6]
-
Laboratory Coat: To protect skin and clothing.[6]
-
Closed-toe Shoes: To protect feet from potential spills.[6]
Step 2: Engineering Controls All waste handling and consolidation must occur within a properly functioning chemical fume hood.[6][7] This is critical to prevent the inhalation of any vapors and to contain any potential spills. Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[8]
Step 3: Gather Materials Have all necessary materials ready before handling the waste:
-
Designated hazardous waste container (see Section 3).
-
Hazardous waste labels.
-
Spill kit with absorbent materials appropriate for organic chemicals.[8]
Step-by-Step Disposal Procedure
This protocol ensures that ethyl 3-oxohept-6-ynoate waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.
Step 1: Waste Characterization and Segregation This is the most critical step due to the compound's reactivity.
-
Determine the Waste Stream: Identify if the waste is pure ethyl 3-oxohept-6-ynoate or a solution. If it is a solution, all components must be identified by percentage.[9]
-
Segregation is Paramount: This waste must be segregated from incompatible materials.[5][9][10] Specifically:
-
DO NOT mix with solutions containing heavy metal salts (e.g., silver nitrate, copper chloride, mercury compounds).
-
DO NOT mix with strong oxidizing or reducing agents.
-
DO NOT mix with strong acids or bases, which could catalyze unintended reactions.
-
-
Designate as Organic Waste: This compound should be collected as non-halogenated organic liquid waste.[6][7] If it is mixed with halogenated solvents, it must be placed in a designated "Halogenated Organic Waste" container.[6]
Step 2: Container Selection The choice of container is vital for safe storage.
-
Chemical Compatibility: Use a container made of a material chemically compatible with the waste, typically borosilicate glass or high-density polyethylene (HDPE).[4][5][11]
-
Condition: The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[4][9][11] Do not use funnels as stoppers.[9]
-
Headspace: Do not fill the container completely. Leave at least 10% headspace (or about one inch) to allow for vapor expansion.[11]
Step 3: Labeling Proper labeling is a strict regulatory requirement.[12] As soon as the first drop of waste enters the container, it must be labeled.
-
The label must clearly state the words "HAZARDOUS WASTE" .[9][12]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[9]
-
Clearly indicate the associated hazards (e.g., "Flammable," "Irritant," "Corrosive").[5]
-
Record the accumulation start date.
Step 4: Accumulation and Storage Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][11]
-
Location: The SAA is often a designated section of a benchtop or a chemical fume hood.[9][11]
-
Containment: Keep the waste container within a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks.[4]
-
Closure: The container must remain closed at all times except when actively adding waste.[5][9][11]
-
Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[5][13]
-
Time Limits: Once a container is full, it must be removed from the SAA within three days.[11] Partially filled containers may remain for up to one year.[11]
Step 5: Arranging Final Disposal Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Contact EHS: When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[9]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol.
The following diagram outlines the decision-making workflow for the disposal of ethyl 3-oxohept-6-ynoate.
Caption: Decision workflow for safe disposal of ethyl 3-oxohept-6-ynoate.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm.
-
Small Spills (<1 Liter, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill using a spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated container for solid hazardous waste.
-
Label the container as hazardous waste, listing all contents.
-
Clean the spill area with soap and water.[8]
-
-
Large Spills (>1 Liter or outside a fume hood):
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of ethyl 3-oxohept-6-ynoate, upholding the principles of laboratory safety and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Sigma-Aldrich. ethyl 3-oxohept-6-ynoate | 35116-07-5.
- PubChem. Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372.
- University of Michigan-Dearborn. Reactive Chemicals.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Environmental Marketing Services. (2025, August 26). Safe Disposal of Laboratory Chemicals.
- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.
- CK-12 Foundation. (2026, February 2). Physical and Chemical Properties of Alkynes.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
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- 7. scienceready.com.au [scienceready.com.au]
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- 9. research.columbia.edu [research.columbia.edu]
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- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
